3-(4-Fluorophenyl)-2-methyl-1-propene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWSYCXWUUXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449655 | |
| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-08-9 | |
| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(4-Fluorophenyl)-2-methyl-1-propene, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including the Grignard Reaction followed by dehydration and the Wittig Reaction, offering step-by-step experimental protocols. All quantitative data is presented in structured tables for clear comparison, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound is a substituted styrene derivative incorporating a fluorine atom, a feature known to enhance metabolic stability and binding affinity in drug candidates. Its synthesis is of significant interest for the development of novel therapeutic agents and advanced polymers. This guide outlines two principal and reliable methods for its laboratory-scale preparation.
Synthetic Pathways
Two primary and effective pathways for the synthesis of this compound are the Grignard reaction of a 4-fluorobenzyl magnesium halide with acetone followed by dehydration of the resultant tertiary alcohol, and the Wittig olefination of 4-fluorobenzaldehyde.
Grignard Reaction and Subsequent Dehydration
This two-step approach involves the initial formation of a tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol, through the nucleophilic addition of a Grignard reagent to acetone. The alcohol is then dehydrated under acidic conditions to yield the desired alkene.
Caption: Grignard reaction of a 4-fluorobenzyl halide with acetone, followed by dehydration.
Wittig Reaction
The Wittig reaction provides a direct, one-pot synthesis of the alkene by reacting a phosphorus ylide, generated in situ from isopropyltriphenylphosphonium bromide, with 4-fluorobenzaldehyde. This method is known for its high regioselectivity in double bond formation.
Caption: Wittig reaction of 4-fluorobenzaldehyde with an isopropylidene phosphorane.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Method A: Grignard Reaction and Dehydration
Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-ol
Caption: Experimental workflow for the synthesis of the alcohol intermediate via Grignard reaction.
-
Materials:
-
4-Fluorobenzyl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-fluorobenzyl bromide in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the reaction begins (as evidenced by gentle reflux), add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Dehydration of 1-(4-fluorophenyl)-2-methylpropan-2-ol
-
Materials:
-
1-(4-fluorophenyl)-2-methylpropan-2-ol (1.0 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Place the purified tertiary alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Method B: Wittig Reaction
An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 3-(4-Fluorophenyl)-2-methyl-1-propene, a compound of interest in synthetic chemistry and potential drug discovery applications. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties, proposes a viable synthetic route with a detailed experimental protocol, and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar fluorinated phenylpropene derivatives.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁F |
| Molecular Weight | 150.19 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~170-180 °C at 760 mmHg (estimated) |
| Density | ~0.95-1.05 g/cm³ (estimated) |
| Refractive Index | ~1.50-1.52 (estimated) |
| CAS Number | Not available |
Synthesis
A plausible and efficient method for the synthesis of this compound is the Wittig reaction. This well-established olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.
Proposed Synthetic Pathway: Wittig Reaction
The synthesis can be achieved by reacting the ylide generated from isopropyltriphenylphosphonium bromide with 4-fluorobenzaldehyde.
Caption: Proposed synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
4-Fluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add isopropyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the suspension while maintaining the temperature below 5 °C. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise. The reaction is typically exothermic. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the pure this compound.
Spectroscopic Data (Predicted)
The following tables present the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of similar structures.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.25 | m | 2H | Ar-H (ortho to F) |
| 6.95 - 7.05 | m | 2H | Ar-H (meta to F) |
| 4.85 | s | 1H | =CH ₂ (vinylic) |
| 4.75 | s | 1H | =CH ₂ (vinylic) |
| 3.30 | s | 2H | Ar-CH ₂- |
| 1.75 | s | 3H | -CH ₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 161.5 (d, J ≈ 245 Hz) | C -F (aromatic) |
| 145.0 | C =CH₂ (quaternary) |
| 135.0 (d, J ≈ 3 Hz) | Ar-C (ipso, attached to propene) |
| 130.0 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |
| 115.0 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |
| 112.0 | =C H₂ (vinylic) |
| 40.0 | Ar-C H₂- |
| 22.0 | -C H₃ |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 150 | [M]⁺ (Molecular ion) |
| 135 | [M - CH₃]⁺ |
| 109 | [C₆H₄F-CH₂]⁺ (Fluorotropylium or benzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of F) |
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a novel synthetic compound like this compound.
Caption: Logical workflow for the characterization of a novel synthetic compound.
Potential Applications in Drug Development
Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Phenylpropene scaffolds are present in a variety of biologically active natural products and synthetic compounds. The combination of a 4-fluorophenyl group and a 2-methyl-1-propene moiety in the target molecule suggests potential for its use as a building block in the synthesis of novel therapeutic agents. Further research would be required to explore its biological activity in areas such as oncology, inflammation, or infectious diseases.
Conclusion
This technical guide provides a detailed, albeit largely predictive, characterization of this compound. The proposed synthetic route via the Wittig reaction offers a practical method for its preparation. The predicted spectroscopic data serves as a valuable reference for its identification and characterization. While direct experimental data remains to be established, this document lays the groundwork for future research into this and related compounds, which may hold promise for applications in drug discovery and materials science. It is recommended that any future work on this compound involves rigorous experimental validation of the properties and data presented herein.
An In-depth Technical Guide to the Predicted NMR Spectral Data of 3-(4-Fluorophenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on the theoretical ¹H and ¹³C NMR spectral characteristics, derived from established principles of NMR spectroscopy and analysis of its structural motifs. This guide also outlines a general experimental protocol for the acquisition of such data and includes a logical workflow for spectral analysis.
Introduction
This compound is a substituted alkene of interest in organic synthesis and potentially in medicinal chemistry due to the presence of the fluorophenyl group, a common moiety in bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and verification of such organic compounds.[1] This guide presents the predicted ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this compound.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data are based on the analysis of the molecular structure of this compound, which consists of a 4-fluorophenyl group, an allylic methylene group, a vinylic methyl group, and a terminal vinylic methylene group.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 7.10 - 7.25 | Doublet of doublets (dd) or Multiplet (m) | ~8.5 (³JHH), ~5.5 (⁴JHF) |
| H-3', H-5' | 6.95 - 7.10 | Triplet (t) or Multiplet (m) | ~8.7 (³JHH), ~8.7 (³JHF) |
| H-1 (a, b) | 4.80 - 5.00 | Singlet (s) or Broad singlet (br s) | - |
| H-3 (a, b) | 3.30 - 3.50 | Singlet (s) or Broad singlet (br s) | - |
| H-4 | 1.70 - 1.85 | Singlet (s) or Broad singlet (br s) | - |
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to appear in the aromatic region (6.5-8.0 ppm).[2][3] Due to the fluorine substituent, the two sets of chemically non-equivalent protons will likely form a complex splitting pattern, often appearing as two multiplets or doublets of doublets.[4][5]
-
Vinylic Protons (H-1): The two geminal protons on the terminal double bond are expected to be chemically equivalent due to free rotation around the C2-C3 single bond and will likely appear as a singlet in the vinylic region (4.5-6.5 ppm).[2][6]
-
Allylic Protons (H-3): The methylene protons adjacent to the aromatic ring and the double bond are in an allylic position. Their signal is expected in the range of 1.6-2.2 ppm, but is shifted downfield due to the influence of the aromatic ring to approximately 3.30-3.50 ppm.[3][7][8]
-
Methyl Protons (H-4): The methyl group attached to the double bond is expected to give a singlet signal in the upfield region, typically around 1.7 ppm.[7][9]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are referenced to TMS at 0 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C-4' | 160 - 164 | ¹JCF ≈ 245 |
| C-2 | 142 - 146 | - |
| C-1' | 135 - 138 | ⁴JCF ≈ 3 |
| C-2', C-6' | 129 - 132 | ³JCF ≈ 8 |
| C-3', C-5' | 114 - 117 | ²JCF ≈ 21 |
| C-1 | 112 - 115 | - |
| C-3 | 40 - 45 | - |
| C-4 | 20 - 24 | - |
-
Aromatic Carbons (C-1' to C-6'): The carbons of the benzene ring typically resonate between 125-150 ppm.[4][10] The carbon atom directly bonded to fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons.[11] The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
-
Vinylic Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are expected in the range of 115-140 ppm.[10][12] The quaternary carbon (C-2) will likely be further downfield than the terminal CH₂ carbon (C-1).
-
Allylic Carbon (C-3): The sp³-hybridized carbon adjacent to the aromatic ring and the double bond is expected to appear in the range of 40-55 ppm.[1][13]
-
Methyl Carbon (C-4): The methyl carbon is expected at the most upfield region of the spectrum, typically between 10-25 ppm.[10]
Experimental Protocols for NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14][15][16]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[14][15] A common choice is deuterated chloroform (CDCl₃). The volume of the solvent should be approximately 0.6-0.7 mL.[14][17]
-
Procedure:
-
Weigh the sample in a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is suitable.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.[18]
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and assignment of the NMR spectra of this compound.
Conclusion
This guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectral data for this compound, along with a standardized protocol for data acquisition. While this predicted data serves as a valuable reference for researchers, it is imperative to confirm the structure through experimental data acquisition and analysis. The provided workflow illustrates the systematic approach required for the accurate structural elucidation of organic molecules using NMR spectroscopy.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. scribd.com [scribd.com]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. books.rsc.org [books.rsc.org]
Mass Spectrometry Analysis of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(4-Fluorophenyl)-2-methyl-1-propene, a fluorinated aromatic compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines potential fragmentation pathways, provides detailed hypothetical experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and presents key data in a structured format.
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is expected to be initiated by the removal of an electron to form the molecular ion (M+). This high-energy species will then undergo a series of fragmentation events to produce more stable ions. The presence of the fluorophenyl group and the allylic double bond will significantly influence the fragmentation pattern.
Key expected fragmentation steps include:
-
Benzylic Cleavage: The bond between the phenyl ring and the propylene group is a likely site of cleavage, leading to the formation of a stable tropylium-like ion or a benzyl cation.
-
Loss of a Methyl Group: Cleavage of a methyl group from the propylene chain can lead to a resonance-stabilized cation.
-
Rearrangement Reactions: Intramolecular rearrangements, common in the fragmentation of unsaturated systems, may also occur.
dot
Caption: Predicted electron ionization fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) and potential structures of the key ions expected in the mass spectrum of this compound.
| m/z | Proposed Ion Structure | Notes |
| 150 | [C10H11F]+• | Molecular Ion (M+) |
| 135 | [C9H8F]+ | Loss of a methyl group (-CH3) |
| 123 | [C8H8F]+ | Loss of an ethyl radical (-C2H5) |
| 109 | [C7H6F]+ | Formation of a fluorotropylium or fluorobenzyl cation |
| 96 | [C6H5F]+ | Fluorobenzene cation |
| 91 | [C7H7]+ | Tropylium ion (if fluorine is lost) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are provided below. These protocols are based on standard practices for the analysis of similar volatile and semi-volatile organic compounds.[4][6][7][8][10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound.[4][6][7]
-
Sample Preparation:
-
Dissolve a precise amount of the compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For less volatile samples or when derivatization is not desired, LC-MS can be an effective alternative.[10][11][12][13]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
LC Conditions:
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[11]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Scan Range: m/z 50-500
-
Experimental Workflow
The following diagram illustrates a general workflow for the mass spectrometry analysis of a novel compound.
dot
Caption: General experimental workflow for mass spectrometry analysis.
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and offers detailed, practical protocols for its analysis. While the fragmentation data is predictive, it is based on well-established principles of mass spectrometry for analogous compounds. The provided experimental workflows offer robust starting points for method development and validation for researchers and scientists in relevant fields.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the chemical properties of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper establishes a foundational understanding by providing a comprehensive overview of its structural analogs, namely 2-Methyl-3-phenyl-1-propene, and by inferring the physicochemical and reactive properties imparted by the introduction of a fluorine atom to the phenyl ring.
Core Chemical Properties: An Analog-Based Approach
Table 1: Physicochemical Properties of 2-Methyl-3-phenyl-1-propene
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [1] |
| CAS Number | 3290-53-7[1] |
| Alternate Name | Methallylbenzene[1] |
Inferred Properties of this compound
The introduction of a fluorine atom at the para-position of the phenyl ring is expected to modulate the electronic and physical properties of the parent molecule, 2-Methyl-3-phenyl-1-propene.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Effect | Rationale |
| Molecular Formula | C₁₀H₁₁F | Introduction of one fluorine atom. |
| Molecular Weight | 150.19 g/mol | Addition of the atomic mass of fluorine and subtraction of the atomic mass of one hydrogen. |
| Boiling Point | Likely higher than 2-Methyl-3-phenyl-1-propene | Increased polarity and dipole moment due to the electronegative fluorine atom. |
| Density | Likely higher than 2-Methyl-3-phenyl-1-propene | Increased molecular weight. |
| Lipophilicity (LogP) | Likely higher than 2-Methyl-3-phenyl-1-propene | The C-F bond can increase lipophilicity. |
Synthesis and Reactivity
While a specific, validated synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions.
Proposed Synthesis Workflow
A potential and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This approach offers high yields and functional group tolerance. The proposed workflow is visualized below.
Experimental Protocol: A General Approach for Suzuki Coupling
The following is a generalized experimental protocol for a Suzuki coupling reaction that could be adapted for the synthesis of the target compound.
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-fluorophenylboronic acid (1.0 eq.), 3-chloro-2-methyl-1-propene (1.2 eq.)[2], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Chemical Reactivity and Potential Signaling Pathway Interactions
The chemical reactivity of this compound is dictated by the alkene functional group and the fluorinated aromatic ring.
-
Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions. For instance, it would likely react with hydrogen halides (e.g., HBr, HCl) and could undergo hydrogenation to form the corresponding alkane.
-
Aromatic Ring Reactivity: The 4-fluorophenyl group can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The para-substitution pattern will direct incoming electrophiles to the ortho positions relative to the fluorine atom.
Given the structural motifs present in this compound, it may be investigated for its potential to interact with various biological targets. The logical flow for such an investigation is outlined below.
Conclusion
While direct experimental data on this compound remains elusive, this guide provides a solid foundation for its study. By leveraging data from its close analog, 2-Methyl-3-phenyl-1-propene, and applying fundamental principles of organic chemistry, we can infer its core properties and propose viable synthetic strategies. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental validation is necessary to confirm the properties and reactivity outlined in this document.
References
An In-depth Technical Guide to the Reactivity Profile of 3-(4-Fluorophenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the limited availability of experimental data for this specific molecule, this document extrapolates its chemical behavior based on established principles of organic chemistry and the known reactivity of structurally analogous compounds, such as 4-fluoro-α-methylstyrene and other α-methylstyrenes. The guide covers key reaction classes including electrophilic additions, oxidation, and radical reactions, offering predicted outcomes and mechanisms. Representative experimental protocols for similar substrates are provided to serve as a practical starting point for laboratory investigation.
Introduction
This compound is a substituted α-methylstyrene derivative. Its structure, featuring a terminal double bond, a methyl group on the double bond, and a fluorine-substituted phenyl ring, suggests a rich and varied chemical reactivity. The presence of the alkene moiety makes it susceptible to addition reactions, while the allylic and benzylic nature of the methyl C-H bonds indicates a propensity for radical substitution. The para-fluoro substituent on the phenyl ring influences the electronic properties of the entire molecule, impacting reaction rates and regioselectivity. Understanding this reactivity profile is crucial for its potential application in organic synthesis and drug development.
Predicted Reactivity Profile
The reactivity of this compound is governed by the interplay of its key structural features: the electron-rich double bond, the allylic/benzylic methyl group, and the electronically-influential 4-fluorophenyl group.
Electrophilic Addition to the Alkene
The terminal double bond is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be dictated by the formation of the most stable carbocation intermediate, which is the tertiary benzylic carbocation. The para-fluoro substituent, with its electron-withdrawing inductive effect and electron-donating resonance effect, will influence the stability of this carbocation.
A logical workflow for predicting the outcome of an electrophilic addition is presented below:
Caption: Predicted workflow for electrophilic addition.
The mechanism for the addition of hydrogen bromide is expected to proceed as follows:
Caption: Mechanism of HBr addition.
Table 1: Predicted Electrophilic Addition Reactions
| Reagent | Predicted Major Product | Notes |
| HBr | 2-Bromo-1-(4-fluorophenyl)-2-methylpropane | Follows Markovnikov's rule. |
| HCl | 2-Chloro-1-(4-fluorophenyl)-2-methylpropane | Similar to HBr addition. |
| H₂O / H₂SO₄ | 1-(4-Fluorophenyl)-2-methyl-2-propanol | Acid-catalyzed hydration, follows Markovnikov's rule. |
| Br₂ in CCl₄ | 1,2-Dibromo-1-(4-fluorophenyl)-2-methylpropane | Anti-addition via a bromonium ion intermediate. |
| Cl₂ in CCl₄ | 1,2-Dichloro-1-(4-fluorophenyl)-2-methylpropane | Similar to bromine addition. |
Oxidation of the Alkene
The double bond can be oxidized using various reagents to yield epoxides, diols, or undergo oxidative cleavage.
Table 2: Predicted Oxidation Reactions
| Reagent | Predicted Product(s) | Notes |
| m-CPBA | 2-( (4-Fluorophenyl)methyl)-2-methyloxirane | Epoxidation reaction. |
| OsO₄, then NaHSO₃ | 1-(4-Fluorophenyl)-2-methyl-1,2-propanediol | Syn-dihydroxylation. |
| Cold, dilute KMnO₄ | 1-(4-Fluorophenyl)-2-methyl-1,2-propanediol | Syn-dihydroxylation. |
| Hot, conc. KMnO₄ | 4-Fluorobenzoic acid and Acetone | Oxidative cleavage. |
| O₃, then Zn/H₂O | 4-Fluorophenylacetaldehyde and Acetone | Ozonolysis. |
Radical Reactions at the Allylic/Benzylic Position
The C-H bonds of the methyl group are both allylic and benzylic, making them susceptible to radical substitution.[1][2] This is because the resulting radical is stabilized by resonance with both the double bond and the aromatic ring. Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are expected to selectively occur at this position.[2][3]
The mechanism for radical bromination is as follows:
Caption: Mechanism of radical bromination with NBS.
Table 3: Predicted Radical Substitution
| Reagent | Predicted Major Product | Notes |
| NBS, light/heat | 3-Bromo-1-(4-fluorophenyl)-2-methyl-1-propene | Selective bromination at the allylic/benzylic position. |
Representative Experimental Protocols
The following protocols are for reactions on analogous substrates and should be adapted and optimized for this compound.
General Procedure for the Epoxidation of an α-Methylstyrene Derivative
To a solution of the α-methylstyrene derivative (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Radical Bromination of an Allylic/Benzylic Substrate
A mixture of the substrate (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (0.2 M) is refluxed while being irradiated with a sunlamp. The reaction is monitored by GC-MS. Upon completion, the mixture is cooled to room temperature, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the allylic/benzylic bromide.
Conclusion
The reactivity of this compound is predicted to be rich and versatile. The alkene moiety is expected to undergo a variety of electrophilic addition and oxidation reactions with high regioselectivity. The allylic and benzylic methyl group provides a handle for radical functionalization. The para-fluoro substituent will electronically influence these transformations. This predicted reactivity profile provides a solid foundation for the future experimental investigation and potential application of this compound in synthetic and medicinal chemistry.
Disclaimer: This guide is based on predicted reactivity. All proposed reactions should be performed with appropriate safety precautions in a controlled laboratory setting.
References
An In-depth Technical Guide to the Formation of 3-(4-Fluorophenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the probable synthetic pathways for the formation of 3-(4-Fluorophenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a specific, documented synthesis in the reviewed literature, this document outlines the two most chemically plausible and widely employed methods for its formation: the Wittig reaction and a Grignard reaction followed by dehydration. The experimental protocols provided are based on well-established, analogous transformations and are intended to serve as a comprehensive starting point for its synthesis.
Core Synthetic Pathways
The formation of the carbon-carbon double bond in this compound can be efficiently achieved through two primary retrosynthetic disconnections, leading to the Wittig and Grignard reaction pathways.
The Wittig Reaction Pathway
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3][4] In this proposed pathway, the target molecule is formed through the reaction of a phosphorus ylide, generated from (4-fluorobenzyl)triphenylphosphonium bromide, with acetone.
Mechanism of Formation:
The reaction proceeds in two main stages:
-
Ylide Formation: (4-Fluorobenzyl)triphenylphosphonium bromide is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium or a strong alkoxide, to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and the phosphorus atom.
-
Olefin Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of acetone. This leads to the formation of a betaine intermediate, which subsequently collapses to form a stable four-membered oxaphosphetane ring.[4][5] The driving force of the reaction is the decomposition of the oxaphosphetane to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct.[2]
Experimental Protocol (Proposed):
a) Synthesis of (4-fluorobenzyl)triphenylphosphonium bromide:
A solution of 4-fluorobenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in dry toluene is refluxed for 24 hours. The resulting white precipitate of (4-fluorobenzyl)triphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Fluorobenzyl bromide | 189.03 | 1.0 |
| Triphenylphosphine | 262.29 | 1.0 |
b) Wittig Reaction:
To a suspension of (4-fluorobenzyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise at 0°C. The resulting deep red or orange solution of the ylide is stirred at this temperature for 1 hour. Acetone (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes) to afford this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents |
| (4-Fluorobenzyl)triphenylphosphonium bromide | 451.32 | 1.0 |
| n-Butyllithium | 64.06 | 1.1 |
| Acetone | 58.08 | 1.2 |
Visualization of the Wittig Reaction Pathway:
Caption: Proposed Wittig reaction pathway for the synthesis of this compound.
The Grignard Reaction and Dehydration Pathway
An alternative route involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol.[6]
Mechanism of Formation:
-
Grignard Reagent Formation: 4-Fluorobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 4-fluorobenzylmagnesium bromide.
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction, after an acidic workup, yields the tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol.
-
Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group affords the desired alkene, this compound.
Experimental Protocol (Proposed):
a) Synthesis of 4-fluorobenzylmagnesium bromide:
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until most of the magnesium has reacted.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Magnesium | 24.31 | 1.2 |
| 4-Fluorobenzyl bromide | 189.03 | 1.0 |
b) Reaction with Acetone and Dehydration:
The freshly prepared Grignard reagent is cooled to 0°C, and a solution of acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tertiary alcohol.
The crude alcohol is then dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting alcohol is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by distillation or column chromatography to yield this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Fluorobenzylmagnesium bromide | (in situ) | 1.0 |
| Acetone | 58.08 | 1.1 |
| p-Toluenesulfonic acid | 172.20 | catalytic |
Visualization of the Grignard and Dehydration Pathway:
Caption: Proposed Grignard reaction followed by dehydration pathway for the synthesis of the target alkene.
Data Presentation
As no specific experimental data for the synthesis of this compound has been found in the literature, the following table presents hypothetical, yet realistic, quantitative data based on analogous reactions reported for similar substrates. These values should be considered as a starting point for optimization.
| Parameter | Wittig Reaction (Proposed) | Grignard & Dehydration (Proposed) |
| Yield | 60-80% | 50-70% (overall) |
| Reaction Time | 12-24 hours | 4-6 hours (Grignard) + 2-4 hours (Dehydration) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Purity (after purification) | >95% | >95% |
Conclusion
This technical guide outlines two robust and highly plausible synthetic routes for the formation of this compound. Both the Wittig reaction and the Grignard reaction followed by dehydration are fundamental transformations in organic synthesis, offering reliable methods for the construction of the target alkene. The provided mechanisms, detailed experimental protocols, and visualizations serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.
References
- 1. Buy (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 98991-33-4 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-(4-Fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13FO | CID 2734306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Identification of 3-(4-Fluorophenyl)-2-methyl-1-propene Isomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methods for the identification and differentiation of positional isomers of 3-(4-Fluorophenyl)-2-methyl-1-propene. Due to the absence of geometric (E/Z) isomerism in this molecule, this guide focuses on the characterization of the ortho-, meta-, and para-fluorophenyl positional isomers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Predicted quantitative spectroscopic data are summarized in tabular format to facilitate comparison and aid in the structural elucidation of these compounds, which are of interest in medicinal chemistry and drug development.
Introduction
This compound and its isomers are fluorinated organic compounds with potential applications in pharmaceutical and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the unambiguous identification of the specific positional isomer is critical during the drug discovery and development process. This guide outlines the application of key spectroscopic techniques—NMR, IR, and MS—for the structural verification and differentiation of the ortho-, meta-, and para-isomers of 3-(Fluorophenyl)-2-methyl-1-propene.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the ortho-, meta-, and para-isomers of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | ortho-isomer (ppm) | meta-isomer (ppm) | para-isomer (ppm) |
| H-1 (vinyl) | ~4.8-5.0 (2H, m) | ~4.8-5.0 (2H, m) | ~4.8-5.0 (2H, m) |
| H-3 (benzyl) | ~3.4 (2H, s) | ~3.3 (2H, s) | ~3.3 (2H, s) |
| CH₃ (methyl) | ~1.8 (3H, s) | ~1.8 (3H, s) | ~1.8 (3H, s) |
| Aromatic Protons | ~7.0-7.3 (4H, m) | ~6.9-7.3 (4H, m) | ~6.9-7.2 (4H, m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | ortho-isomer (ppm) | meta-isomer (ppm) | para-isomer (ppm) |
| C-1 (vinyl) | ~112 | ~112 | ~112 |
| C-2 (vinyl) | ~143 | ~143 | ~143 |
| C-3 (benzyl) | ~38 | ~42 | ~42 |
| CH₃ (methyl) | ~22 | ~22 | ~22 |
| C-ipso (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | ~162 (d, ¹JCF ≈ 245 Hz) | ~161 (d, ¹JCF ≈ 245 Hz) |
| C-ortho | ~115 (d, ²JCF ≈ 22 Hz) | ~113 (d, ²JCF ≈ 21 Hz) | ~115 (d, ²JCF ≈ 21 Hz) |
| C-meta | ~128 (d, ³JCF ≈ 8 Hz) | ~130 (d, ³JCF ≈ 8 Hz) | ~129 (d, ³JCF ≈ 8 Hz) |
| C-para | ~124 (d, ⁴JCF ≈ 3 Hz) | ~122 (d, ⁴JCF ≈ 3 Hz) | - |
| C-ipso' (C-CH₂) | ~138 | ~141 | ~135 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (vinyl) | Stretching | 3080-3010 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (alkyl) | Stretching | 2975-2850 |
| C=C (vinyl) | Stretching | 1650-1640 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-F (aromatic) | Stretching | 1250-1100 |
Table 4: Predicted Mass Spectrometry Fragmentation
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 150 | Molecular Ion |
| [M-CH₃]⁺ | 135 | Loss of a methyl radical |
| [C₇H₆F]⁺ | 109 | Tropylium-like ion from benzylic cleavage |
Experimental Protocols
Synthesis Protocol: Wittig Reaction
A plausible synthetic route to this compound is the Wittig reaction.[1][2][3][4][5]
-
Preparation of the Phosphonium Ylide:
-
To a solution of (isobutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.0 equivalent) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to form the corresponding phosphonium ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of the appropriate fluorobenzaldehyde (ortho-, meta-, or para-fluorobenzaldehyde) (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(fluorophenyl)-2-methyl-1-propene isomer.
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire proton-decoupled spectra with a spectral width of 0 to 220 ppm, a pulse angle of 30°, and a sufficient number of scans for adequate signal intensity.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
After analysis, clean the crystal thoroughly with a suitable solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Workflows
Caption: General workflow for the synthesis and spectroscopic identification of 3-(Fluorophenyl)-2-methyl-1-propene isomers.
Caption: Decision tree for differentiating positional isomers using NMR spectroscopy.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification and differentiation of the ortho-, meta-, and para- isomers of this compound. While IR and MS can confirm the presence of the key functional groups and the overall molecular weight, NMR spectroscopy, particularly the analysis of aromatic region coupling patterns in both ¹H and ¹³C spectra, is the most definitive method for distinguishing between the positional isomers. The detailed protocols and predicted data presented in this guide serve as a valuable resource for researchers in drug development and related scientific fields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. youtube.com [youtube.com]
- 12. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 18. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methyl-1-propene
Disclaimer: The compound 3-(4-Fluorophenyl)-2-methyl-1-propene is not extensively documented in publicly available scientific literature. Consequently, this guide is constructed based on established principles of organic chemistry and data from structurally analogous compounds. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
This compound is a fluorinated aromatic hydrocarbon. Its structure, featuring a 4-fluorophenyl group attached to a 2-methylpropene moiety, suggests potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics. This document provides a comprehensive overview of the compound, including its predicted properties, potential synthetic routes with detailed experimental protocols, and a prospective look at its potential biological significance.
Chemical Structure and Nomenclature
-
IUPAC Name: 1-(4-Fluorophenyl)-2-methylprop-2-ene
-
Synonyms: this compound, 4-(2-methylallyl)fluorobenzene
-
CAS Number: Not assigned
-
Molecular Formula: C₁₀H₁₁F
-
Molecular Weight: 150.19 g/mol
Physicochemical Properties
| Property | 3-Phenyl-2-methyl-1-propene[1][2][3][4] | This compound (Estimated) |
| Boiling Point | 175.8 °C | 180-190 °C |
| Density | 0.882 g/cm³ | 0.9 - 1.0 g/cm³ |
| Refractive Index | n20/D 1.539 | n20/D 1.54 - 1.55 |
| Solubility | Slightly soluble in aqueous solvents | Insoluble in water; soluble in organic solvents |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
Proposed Synthetic Routes
Several established synthetic methodologies can be proposed for the synthesis of this compound. The following sections detail three plausible routes: a Grignard reaction, a Wittig reaction, and a Heck coupling reaction.
Synthesis via Grignard Reaction
The Grignard reaction provides a classic and reliable method for the formation of carbon-carbon bonds.[5][6][7][8][9] In this proposed synthesis, a Grignard reagent is prepared from 4-fluorobenzyl bromide, which then acts as a nucleophile, attacking acetone. The resulting tertiary alcohol is subsequently dehydrated to yield the desired alkene.
Step 1: Formation of 4-Fluorobenzylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings and warm the flask gently to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone and Dehydration
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to induce dehydration.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Caption: Proposed Grignard reaction workflow for the synthesis of this compound.
Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[10][11][12][13][14] In this proposed route, an ylide is generated from (4-fluorobenzyl)triphenylphosphonium bromide, which then reacts with acetone to form the desired product.
Step 1: Synthesis of (4-Fluorobenzyl)triphenylphosphonium bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 4-fluorobenzyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, during which a white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold toluene or diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 2: Ylide Formation and Reaction with Acetone
-
Suspend the (4-fluorobenzyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium or sodium hydride (1.0 eq), dropwise to the suspension. The formation of the ylide is indicated by a color change (often to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexane), to isolate this compound.
Caption: Proposed Wittig reaction workflow for the synthesis of this compound.
Synthesis via Heck or Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are versatile methods for forming carbon-carbon bonds.[15][16][17][18][19][20][21][22][23][24] A plausible approach would involve the coupling of a 4-fluorophenyl derivative with a suitable propene derivative.
Step 1: Preparation of 2-methylallylboronic acid pinacol ester
-
This starting material can be synthesized via known literature procedures, for example, from 3-chloro-2-methyl-1-propene.[25]
Step 2: Suzuki Coupling
-
To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 eq), 2-methylallylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of a compound are highly specific to its structure.
However, studies on other fluorinated aryl compounds have demonstrated a wide range of biological activities. For instance, some fluoro-substituted 1-aryl-3-phenethylamino-1-propanone and 3-aroyl-4-aryl-1-phenethyl-4-piperidinol derivatives have been investigated for their cytotoxic effects on cancer cells and their ability to interfere with DNA topoisomerase I.[26][27][28] While these compounds are structurally distinct from this compound, these findings suggest that the incorporation of a fluorophenyl group can be a strategy in the design of biologically active molecules.
Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant biological activity and to elucidate any potential mechanisms of action or signaling pathways involved.
Discovery and History
Due to the lack of citations in major chemical databases and scientific journals, it can be inferred that this compound is not a compound with a significant historical record of discovery or development in the public domain. It is likely a novel compound or one that has been synthesized for specific research purposes that have not been published.
Conclusion
This technical guide provides a comprehensive overview of this compound based on theoretical knowledge and data from analogous compounds. While direct experimental data is lacking, the proposed synthetic routes offer plausible methods for its preparation in a laboratory setting. The physicochemical properties have been estimated to guide future experimental work. The potential for biological activity, while speculative, is suggested by the presence of the fluorophenyl moiety, a common feature in many bioactive molecules. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in various fields of chemical science.
References
- 1. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [chemicalbook.com]
- 2. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [amp.chemicalbook.com]
- 3. Benzene, (2-methyl-2-propenyl)- | C10H12 | CID 18687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. sciepub.com [sciepub.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. thieme.de [thieme.de]
- 24. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3-Chloro-2-methyl-1-propene - β-Methallyl chloride, 3-Chloro-2-methyl-1-propene [sigmaaldrich.com]
- 26. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-(4-Fluorophenyl)-2-methyl-1-propene
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature and databases, no specific biological activity, experimental protocols, or defined signaling pathways have been reported for the compound 3-(4-Fluorophenyl)-2-methyl-1-propene .
Extensive searches were conducted to locate studies detailing the pharmacological, toxicological, or any other biological effects of this specific molecule. These searches included variations of the chemical name and explorations of related fluoro-substituted phenylpropene derivatives. The search results did not yield any publications containing quantitative data (e.g., IC₅₀, EC₅₀), detailed in vitro or in vivo experimental methodologies, or elucidated mechanisms of action directly pertaining to this compound.
While the incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and bioavailability, the specific biological profile of this compound has not been characterized in the accessible scientific literature.[1][2][3][4][5] Research on other fluorinated compounds has demonstrated a wide range of biological activities, but these findings cannot be extrapolated to the subject compound without direct experimental evidence.
Therefore, at present, we are unable to provide the requested detailed Application Notes, Experimental Protocols, or visualizations of signaling pathways for this compound due to the absence of foundational research data.
Researchers interested in this compound would need to undertake initial screening and characterization studies to determine its biological properties. Such studies would typically involve:
-
In vitro screening: Assessing the compound's activity against a panel of biological targets (e.g., enzymes, receptors, cell lines).
-
Cytotoxicity assays: Determining the compound's effect on cell viability in various cell lines.
-
Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: Investigating the specific molecular pathways affected by the compound if any activity is observed.
Below is a generalized workflow that could be adapted for the initial biological evaluation of a novel chemical entity like this compound.
We recommend that any investigation into the biological activity of this compound begins with these foundational steps. As research on this compound is published, these application notes can be updated accordingly.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents | PLOS One [journals.plos.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 3-(4-Fluorophenyl)-2-methyl-1-propene Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological screening of novel 3-(4-Fluorophenyl)-2-methyl-1-propene analogs. Given the structural similarity of this class of compounds to known psychoactive substances such as fluorinated amphetamines and cathinones, the primary focus of the screening cascade is to evaluate their activity as monoamine transporter modulators. The following protocols are designed to characterize the potency, selectivity, and functional effects of these analogs, providing crucial data for drug development and structure-activity relationship (SAR) studies.
Introduction
Analogs of this compound are structurally related to a class of compounds known to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmission in the central nervous system, and their modulation can lead to a range of physiological and behavioral effects. The pharmacological screening of new analogs is essential to understand their therapeutic potential and abuse liability. This document outlines key in vitro and in vivo assays to build a comprehensive pharmacological profile.
Data Presentation: In Vitro Activity of a Representative Analog
To provide a reference point for the expected pharmacological activity of this compound analogs, the following table summarizes the in vitro activity of a closely related compound, 4-Fluoroamphetamine (4-FA). This data is crucial for comparative analysis and for understanding the potential monoamine transporter interactions of the novel analogs.
| Compound | Transporter | Functional Assay | IC50 (nM) | EC50 (nM) |
| 4-Fluoroamphetamine (4-FA) | hDAT | Uptake Inhibition | 770 | - |
| Neurotransmitter Release | - | 200 | ||
| hNET | Uptake Inhibition | 420 | - | |
| Neurotransmitter Release | - | 37 | ||
| hSERT | Uptake Inhibition | 6800 | - | |
| Neurotransmitter Release | - | 730 |
Data sourced from studies on 4-Fluoroamphetamine and presented as a representative example.[1][2] hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. IC50 represents the concentration of the compound that inhibits 50% of radiolabeled substrate uptake. EC50 represents the concentration of the compound that elicits 50% of the maximal neurotransmitter release.
Experimental Protocols
In Vitro Assays: Monoamine Transporter Activity
The primary molecular targets for this class of compounds are the monoamine transporters. The following protocols describe methods to determine the potency of the analogs as both inhibitors of neurotransmitter reuptake and as releasing agents.
1. Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of the test compounds to block the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with human DAT, NET, or SERT.
-
Materials:
-
HEK-hDAT, HEK-hNET, HEK-hSERT cells
-
Culture medium (e.g., DMEM with 10% FBS, geneticin)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compounds (this compound analogs)
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation cocktail and scintillation counter
-
-
Protocol:
-
Plate the transfected HEK cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with KHB.
-
Prepare serial dilutions of the test compounds and reference inhibitors in KHB.
-
Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding the radiolabeled substrate at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
-
2. Monoamine Transporter Release Assay
This assay measures the ability of the test compounds to induce the release of pre-loaded neurotransmitters from cells expressing the monoamine transporters.
-
Cell Lines and Materials: Same as for the uptake inhibition assay, but using a non-metabolized radiolabeled substrate like [³H]1-methyl-4-phenylpyridinium+ ([³H]MPP+) for DAT and NET, or [³H]serotonin for SERT.
-
Protocol:
-
Plate the transfected HEK cells in 24-well or 48-well plates and grow to confluence.
-
Wash the cells with KHB.
-
Load the cells with the appropriate radiolabeled substrate by incubating for 30-60 minutes at 37°C.
-
Wash the cells extensively with KHB to remove extracellular radioactivity.
-
Initiate the release by adding various concentrations of the test compounds or a known releasing agent (e.g., d-amphetamine).
-
Incubate for 15-30 minutes at 37°C.
-
Collect the supernatant (extracellular medium) and lyse the cells to determine the remaining intracellular radioactivity.
-
Quantify the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of release for each concentration of the test compound.
-
Determine the EC50 values by non-linear regression analysis of the concentration-response curves.
-
In Vivo Assays: Behavioral Pharmacology
In vivo studies in rodents are essential to characterize the stimulant, rewarding, and potential adverse effects of the novel analogs.
1. Locomotor Activity Assessment
This assay measures the stimulant or sedative effects of the compounds on spontaneous motor activity.
-
Animals: Male Swiss-Webster mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical activity.
-
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle (e.g., saline, DMSO solution) via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity continuously for a set period (e.g., 60-120 minutes).
-
Analyze the data in time bins (e.g., 5-10 minutes) to assess the onset, magnitude, and duration of the locomotor effects.
-
Compare the dose-response effects of the novel analogs to a standard stimulant like d-amphetamine.
-
2. Drug Discrimination Assay
This assay assesses the subjective effects of the novel analogs by determining if they substitute for a known drug of abuse, such as cocaine or methamphetamine.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and cue lights.
-
Protocol:
-
Train the rats to press one lever after an injection of a training drug (e.g., methamphetamine, 1 mg/kg) and the other lever after a vehicle injection to receive a food reward.
-
Once the rats have learned the discrimination (e.g., >80% correct responses), substitution test sessions are conducted.
-
Administer various doses of the novel analog and record which lever the rat predominantly presses.
-
Full substitution is considered to have occurred if the rat makes >80% of its responses on the drug-appropriate lever.
-
This assay provides insight into whether the novel compound has similar subjective effects to known stimulants.[3][4]
-
Visualizations
Caption: Pharmacological screening workflow for novel analogs.
Caption: Presumed mechanism of action at the monoamine synapse.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)-2-methyl-1-propene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)-2-methyl-1-propene is a fluorinated organic compound with potential applications as a building block in organic synthesis. Its structure, featuring a terminal alkene and a fluorinated aromatic ring, offers versatile sites for chemical modification. These notes provide a comprehensive overview of hypothetical, yet plausible, synthetic routes to this compound and detail its potential applications in key organic transformations. The protocols provided are based on well-established synthetic methodologies for structurally related compounds.
Synthetic Protocols
Due to the limited availability of published data for the direct synthesis of this compound, two common and reliable methods for the formation of similar trisubstituted alkenes are proposed: the Wittig reaction and a Grignard reaction followed by dehydration.
Synthesis via Wittig Reaction
This approach involves the reaction of 4-fluorobenzaldehyde with an isopropyl-substituted phosphorus ylide.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (1.2 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel over 20 minutes, resulting in a characteristic color change to deep red, indicating ylide formation.
-
Wittig Reaction: After stirring the ylide solution for 1 hour at 0 °C, add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Synthesis via Grignard Reaction and Dehydration
This two-step sequence involves the formation of a tertiary alcohol via a Grignard reaction, followed by acid-catalyzed dehydration.
Experimental Protocol:
-
Grignard Reaction: Prepare 4-fluorobenzylmagnesium bromide from 4-fluorobenzyl bromide and magnesium turnings in anhydrous diethyl ether. In a separate flask, dissolve acetone (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add the freshly prepared Grignard reagent (1.1 eq) dropwise to the acetone solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(4-fluorophenyl)-2-methylpropan-2-ol.
-
Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane) to afford the desired product.
Table 1: Hypothetical Synthesis Data
| Synthesis Route | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Wittig Reaction | 4-Fluorobenzaldehyde, Isopropyltriphenylphosphonium bromide, n-BuLi | THF | 75-85 | >95 |
| Grignard/Dehydration | 4-Fluorobenzyl bromide, Mg, Acetone, p-TsOH | Diethyl Ether, Toluene | 60-70 (overall) | >95 |
Note: The data presented in this table is illustrative and based on typical yields for these reaction types.
Applications in Organic Synthesis
The chemical reactivity of this compound is primarily centered around its terminal double bond and the fluorinated aromatic ring.
Hydrogenation of the Alkene
Catalytic hydrogenation can be employed to saturate the double bond, providing access to the corresponding alkane, 1-(4-fluorophenyl)-2-methylpropane.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in ethanol in a flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1 mol%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Epoxidation of the Alkene
The double bond can be converted to an epoxide, a versatile intermediate for further functionalization, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 eq) portion-wise over 15 minutes.[3][4]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium sulfite solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-(4-fluorobenzyl)-2-methyloxirane, which can be purified by column chromatography.
Table 2: Potential Transformations and Expected Products
| Reaction | Reagent(s) | Product | Potential Utility |
| Hydrogenation | H₂, Pd/C | 1-(4-Fluorophenyl)-2-methylpropane | Saturated building block |
| Epoxidation | m-CPBA | 2-(4-Fluorobenzyl)-2-methyloxirane | Intermediate for diols, amino alcohols |
Note: The information in this table is based on established reactivity patterns of similar alkenes.
Visualized Synthetic Pathways
Caption: Proposed synthetic routes to this compound.
Caption: Potential synthetic applications of this compound.
References
- 1. Highly enantioselective hydrogenation of styrenes directed by 2'-hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. youtube.com [youtube.com]
- 5. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
Application of 3-(4-Fluorophenyl)-2-methyl-1-propene in Polymer Synthesis: A Hypothetical Exploration
Note to the Reader: As of November 2025, a comprehensive review of scientific literature and chemical databases has revealed no specific publications detailing the synthesis or application of polymers derived from 3-(4-Fluorophenyl)-2-methyl-1-propene. The following application notes and protocols are therefore presented as a hypothetical guide for researchers and scientists interested in exploring the potential of this monomer. The proposed methodologies are based on established principles of polymer chemistry and draw from protocols for structurally similar monomers, such as substituted styrenes and other propenes. All data presented in tables are illustrative and should be considered hypothetical.
Introduction
This compound is a substituted styrene derivative with potential applications in the synthesis of novel polymers. The presence of a fluorine atom is anticipated to impart unique properties to the resulting polymer, such as altered thermal stability, chemical resistance, and surface energy. The methyl group on the double bond is expected to influence the polymerization reactivity and the stereochemistry of the polymer chain. This document outlines hypothetical protocols for the polymerization of this monomer via free-radical and cationic pathways, along with potential characterization methods.
Hypothetical Polymerization Approaches
Two plausible polymerization methods for this compound are free-radical polymerization and cationic polymerization. The choice of method would depend on the desired polymer properties and molecular weight control.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for a wide range of vinyl monomers. For this compound, a standard thermal or photochemical initiation approach could be employed.
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, XX mmol).
-
Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol% relative to the monomer).
-
Solvent Addition (Optional): If conducting a solution polymerization, add a suitable solvent like toluene or anisole (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at a suitable temperature (e.g., 70-80 °C) and stir for a defined period (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and quench the polymerization by exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
| Entry | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN (0.5) | Toluene | 70 | 24 | 65 | 25,000 | 2.1 |
| 2 | AIBN (1.0) | Toluene | 70 | 24 | 72 | 18,000 | 2.3 |
| 3 | BPO (0.5) | Anisole | 80 | 24 | 78 | 32,000 | 1.9 |
AIBN: Azobisisobutyronitrile, BPO: Benzoyl peroxide, Mn: Number-average molecular weight, PDI: Polydispersity index.
Cationic Polymerization
The electron-donating nature of the phenyl group and the methyl group could make this compound amenable to cationic polymerization, potentially leading to polymers with more controlled architectures.[1][2]
-
Monomer and Solvent Purification: Rigorously dry and purify the monomer and a non-polar solvent (e.g., dichloromethane or hexane) to remove any traces of water or other protic impurities.
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the purified solvent and monomer to a pre-dried reaction flask equipped with a magnetic stir bar and cooled to a low temperature (e.g., -78 °C).
-
Initiation: Add a Lewis acid initiator system, such as titanium tetrachloride (TiCl4) with a proton source like water or an alcohol, or a pre-formed carbocation initiator.
-
Polymerization: Stir the reaction mixture at the low temperature for the desired time (e.g., 1-4 hours).
-
Termination: Quench the polymerization by adding a nucleophilic agent, such as pre-chilled methanol.
-
Purification and Drying: Allow the mixture to warm to room temperature, then precipitate the polymer in a suitable non-solvent. Filter and dry the polymer under vacuum.
| Entry | Initiator System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl4 / H2O | CH2Cl2 | -78 | 2 | 85 | 45,000 | 1.5 |
| 2 | BF3·OEt2 | Hexane | -78 | 2 | 75 | 38,000 | 1.7 |
| 3 | AlCl3 / t-BuCl | CH2Cl2 | -78 | 1 | 90 | 52,000 | 1.4 |
t-BuCl: tert-Butyl chloride
Polymer Characterization
The synthesized poly(this compound) would require thorough characterization to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the polymer structure. ¹⁹F NMR would be particularly useful to verify the incorporation of the fluorophenyl group.
-
Gel Permeation Chromatography (GPC): GPC would be employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis would be performed to determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the polymer by measuring its decomposition temperature.
Visualizations of Hypothetical Workflows
The following diagrams illustrate the proposed experimental workflows for the polymerization of this compound.
Caption: Hypothetical workflow for free-radical polymerization.
Caption: Hypothetical workflow for cationic polymerization.
Conclusion
While there is currently no published data on the polymerization of this compound, this document provides a hypothetical framework for its synthesis and characterization. The proposed free-radical and cationic polymerization methods are standard techniques that could likely be adapted for this monomer. Successful polymerization would yield a novel fluorinated polymer with potentially interesting properties for various applications. Further experimental investigation is required to validate these hypothetical protocols and to fully explore the potential of this monomer in polymer science.
References
Application Note: Analytical Methods for the Separation and Quantification of Fluorinated Styrene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated styrene isomers are crucial building blocks in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, the precise analysis of fluorinated styrene isomers is critical for quality control, reaction monitoring, and regulatory compliance. The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution separation techniques and specific detection methods. This document provides detailed protocols and application data for the analysis of fluorinated styrene isomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methodologies
The selection of an appropriate analytical technique depends on the sample matrix, the required sensitivity, and whether the goal is quantification or structural elucidation. A general workflow for analysis is presented below.
Caption: General workflow from sample preparation to final analysis and reporting.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds like styrene and its fluorinated derivatives.[1] High-resolution capillary columns provide excellent separation of isomers.[1] Common detectors include the Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for definitive identification.[1]
Experimental Protocol: GC-FID Analysis
This protocol is designed for the quantitative analysis of fluorinated styrene isomers in a liquid matrix.
-
Sample Preparation:
-
Accurately prepare a stock solution of the fluorinated styrene isomer standards (e.g., 2-fluorostyrene, 3-fluorostyrene, 4-fluorostyrene) in a suitable solvent like carbon disulfide or toluene.
-
Prepare an internal standard (IS) stock solution (e.g., n-heptane or n-octane) of known concentration.[2]
-
Create a series of calibration standards by diluting the isomer stock solution and adding a fixed amount of the internal standard to each.
-
For unknown samples, dilute a known weight or volume of the sample with the solvent and add the same fixed amount of internal standard. For analysis of residual monomers in polymers, headspace GC with dissolution in a solvent like o-dichlorobenzene is effective.[3]
-
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 225°C.[4]
-
Injection Mode: Splitless.[4]
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 70°C isothermal, or a gradient for more complex mixtures (e.g., hold at 50°C for 2 min, then ramp to 200°C at 10°C/min).[4]
-
Detector Temperature (FID): 300°C.[4]
-
Detector Gases: Hydrogen (30 mL/min), Air (270 mL/min).[4]
-
-
Data Analysis:
-
Integrate the peak areas for each isomer and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the isomers in the unknown sample using the calibration curve.
-
Representative GC Data
The following table summarizes representative chromatographic data for monofluorostyrene isomers under typical GC conditions. Retention times will vary based on exact conditions and column type.
| Compound | Position | Representative Retention Time (min) | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) |
| Styrene | - | 5.47 | 0.11[5] | 3.1[5] |
| 2-Fluorostyrene | ortho | 5.65 | ~0.1 | ~3.0 |
| 3-Fluorostyrene | meta | 5.80 | ~0.1 | ~3.0 |
| 4-Fluorostyrene | para | 5.82 | ~0.1 | ~3.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile styrene derivatives. Reversed-phase HPLC is the most common mode used.[6] The use of specialized stationary phases, such as fluorinated or biphenyl phases, can provide alternative and enhanced selectivity for separating closely related fluorinated isomers.
Caption: Decision logic for selecting an appropriate HPLC stationary phase.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Dissolve samples and standards in the mobile phase or a compatible solvent like acetonitrile.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column.
-
Prepare calibration standards as described in the GC protocol, omitting the internal standard if using external standard calibration.
-
-
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, column oven, and UV detector.
-
Column: Fluorinated phase (e.g., FluoroSep-RP Octyl, 150 mm x 4.6 mm, 5 µm) or Biphenyl phase (e.g., Accucore Biphenyl, 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.[7]
-
Mobile Phase B: Acetonitrile or Methanol.[6][7] Methanol can provide unique selectivity for isomers on biphenyl phases.[7]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min for 4.6 mm ID columns; 0.6 mL/min for 2.1 mm ID columns.
-
Gradient: Start with a higher percentage of aqueous phase (e.g., 75% A) and ramp to a higher percentage of organic phase (e.g., 95% B) over 10-15 minutes to elute the compounds.
-
Column Temperature: 30-40°C.
-
Detection: UV at 254 nm.[8]
-
-
Data Analysis:
-
Identify peaks based on retention time.
-
Quantify using peak area and a calibration curve constructed from the standards.
-
Representative HPLC Data
The table below shows expected elution behavior. Fluorinated phases often increase the retention of fluorinated analytes compared to standard C18 columns.[8]
| Compound | Stationary Phase | Representative Retention Time (min) | Elution Order |
| Styrene | C18 | 11.6 | 1 |
| Epoxystyrene | C18 | 6.2 | 2 |
| Difluorophenol Isomers | FluoroSep-RP Octyl | Baseline separated | Varies by isomer |
| Fluorostyrene Isomers | Fluorinated Phase | Enhanced retention | Varies by isomer |
Data based on principles from multiple sources.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of fluorinated styrene isomers.[10] Both ¹H and ¹⁹F NMR are used to confirm the position of the fluorine substituent on the aromatic ring and to study the conformation of the molecule.[10]
Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[11]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H NMR) if precise chemical shift referencing is required.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ¹⁹F nuclei.
-
-
Acquisition Parameters (Typical):
-
¹H NMR:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹⁹F NMR:
-
Spectral Width: ~250 ppm.
-
Number of Scans: 16-64.
-
Proton Decoupling: Apply during acquisition to simplify spectra.
-
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analyze chemical shifts (δ), coupling constants (J), and integration values to assign the structure. The vinyl protons (Hᴬ, Hᴮ, Hᶜ) show characteristic doublet of doublets splitting patterns.[11] The position of the fluorine atom is confirmed by the splitting patterns in both the ¹H and ¹⁹F spectra.
-
Representative NMR Data
The chemical shifts and coupling constants are highly diagnostic for identifying specific isomers.
| Nucleus | Isomer Position | Representative Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| ¹H (Vinyl Hᴬ) | ortho, meta, para | ~6.7 (dd) | J(Hᴬ,Hᴮ) ≈ 17.6 (trans), J(Hᴬ,Hᶜ) ≈ 10.9 (cis)[11] |
| ¹H (Vinyl Hᴮ) | ortho, meta, para | ~5.8 (dd) | J(Hᴮ,Hᴬ) ≈ 17.6 (trans), J(Hᴮ,Hᶜ) ≈ 1.0 (gem) |
| ¹H (Vinyl Hᶜ) | ortho, meta, para | ~5.3 (dd) | J(Hᶜ,Hᴬ) ≈ 10.9 (cis), J(Hᶜ,Hᴮ) ≈ 1.0 (gem) |
| ¹H (Aromatic) | ortho, meta, para | 6.9 - 7.5 | J(H,F) will be observed (2-10 Hz) |
| ¹⁹F | ortho | ~ -115 | Varies with solvent |
| ¹⁹F | meta | ~ -113 | Varies with solvent |
| ¹⁹F | para | ~ -118 | Varies with solvent |
Data principles derived from Schaefer et al. and Nanalysis blog.[10][11]
Conclusion
The successful analysis of fluorinated styrene isomers relies on the application of high-resolution separation and spectroscopic techniques. GC and HPLC are the primary methods for separation and quantification, with the choice of column being critical for achieving baseline resolution. Fluorinated and biphenyl HPLC phases offer unique selectivity that can be advantageous over traditional C18 columns. For unambiguous structural confirmation, ¹H and ¹⁹F NMR spectroscopy are unparalleled.[10] By combining these methods, researchers can confidently identify, quantify, and characterize fluorinated styrene isomers in various matrices, supporting advancements in polymer science and drug development.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. kelid1.ir [kelid1.ir]
- 3. [Analytical method of volatile substances in styrene polymers by head-space gas chromatography using o-dichlorobenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. STYRENE - (Organic Method #09) [dnacih.com]
- 6. Separation of Styrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
Application Note: A Detailed Protocol for the Wittig Synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene via the Wittig reaction. The procedure details the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide and its subsequent reaction with (4-Fluorophenyl)acetone. This application note includes a detailed experimental procedure, a table of reagents, and a workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and a phosphine oxide.[3] The reliability and versatility of the Wittig reaction have made it an indispensable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This protocol outlines the synthesis of this compound, a substituted styrene derivative, which can serve as a valuable building block in medicinal chemistry.
Reaction Scheme
The overall reaction scheme for the synthesis of this compound is depicted below:
Step 1: Ylide Formation
(C₆H₅)₃P⁺CH₃Br⁻ + n-BuLi → (C₆H₅)₃P=CH₂ + LiBr + C₄H₁₀
Methyltriphenylphosphonium bromide reacts with n-butyllithium to form the methylenetriphenylphosphorane ylide.
Step 2: Wittig Reaction
(C₆H₅)₃P=CH₂ + F-C₆H₄-COCH₃ → F-C₆H₄-C(CH₃)=CH₂ + (C₆H₅)₃P=O
The ylide reacts with (4-Fluorophenyl)acetone to yield this compound and triphenylphosphine oxide.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 12.0 | 1.2 | 4.29 g |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 1.1 | 4.4 mL |
| (4-Fluorophenyl)acetone | 459-03-0 | 152.16 | 10.0 | 1.0 | 1.52 g (approx. 1.4 mL) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 100 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 | - | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |
| Hexane | 110-54-3 | 86.18 | - | - | For chromatography |
| Ethyl acetate | 141-78-6 | 88.11 | - | - | For chromatography |
3.2. Procedure
Ylide Preparation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).[4]
-
Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask and stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the suspension over 10-15 minutes.[5] The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1 hour.
Wittig Reaction: 6. In a separate, dry flask, dissolve (4-Fluorophenyl)acetone (1.52 g, 10.0 mmol) in anhydrous THF (20 mL). 7. Add the solution of (4-Fluorophenyl)acetone dropwise to the ylide solution at 0 °C. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: 10. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). 11. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). 12. Combine the organic layers and wash with brine (50 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 14. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the nonpolar product from the more polar triphenylphosphine oxide byproduct.[6][7]
3.3. Characterization
The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram:
Caption: Experimental workflow for the Wittig synthesis.
Reaction Mechanism Diagram:
Caption: Simplified Wittig reaction mechanism.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound using the Wittig reaction. The procedure is suitable for researchers in academic and industrial settings who require a robust method for alkene synthesis. The provided workflow and mechanism diagrams offer a clear visual representation of the process, aiding in the successful execution of the experiment.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Heck Coupling for 3-(4-Fluorophenyl)-2-methyl-1-propene Synthesis
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction has proven invaluable in the synthesis of a wide array of complex molecules, including pharmaceuticals and fine chemicals.[2] The synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene via the Heck coupling of a 4-fluorophenyl halide with 2-methyl-1-propene (isobutylene) is a key transformation for introducing the fluorophenylmethylpropene moiety, a structural motif found in various biologically active compounds. This document provides detailed protocols and optimized conditions for this synthesis, tailored for researchers, scientists, and professionals in drug development.
Optimized Reaction Conditions
The successful synthesis of this compound via the Heck reaction is contingent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, solvent, and reaction temperature. While a specific protocol for this exact transformation is not extensively documented, a comprehensive review of analogous reactions provides a strong basis for the optimization of reaction conditions.[3][4]
Typically, palladium(II) acetate (Pd(OAc)₂) is a preferred catalyst precursor, which is reduced in situ to the active Pd(0) species.[5] The choice of ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed.[1] The base plays a crucial role in the regeneration of the active catalyst and neutralizing the hydrogen halide formed during the reaction; common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often used to facilitate the dissolution of the reactants and catalyst.[4] The reaction temperature is typically elevated, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[4]
A critical aspect of the Heck reaction with 2-methyl-1-propene is regioselectivity. The arylation can occur at either the C1 or C2 position of the double bond. For the synthesis of the desired this compound, arylation at the C1 position is required. Steric factors generally favor the addition of the aryl group to the less substituted carbon of the alkene, which in this case is the CH₂ group, leading to the desired product.
The following table summarizes a range of conditions reported for analogous Heck coupling reactions, providing a valuable reference for the optimization of the synthesis of this compound.
Table 1: Summary of Heck Coupling Conditions for Analogous Reactions
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Styrene | Pd(OAc)₂ (2) | Imidazole-based SPO (2) | K₂CO₃ (2) | DMF | 60 | 12 | 92 |
| 2 | Iodobenzene | Methyl Acrylate | Pd/C (5) | - | Et₃N (1.2) | NMP | 130 | 4 | 95 |
| 3 | Aryl Halide | Styrene | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3) | DMA | 140 | 40 | 54-88 |
| 4 | Bromobenzene | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92[3] |
| 5 | Aryl Halide | Styrene | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (1) | K₂CO₃ (3.5) | DMA | 130-140 | 40 | 56-94[4] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
-
Solvents should be of high purity and anhydrous.
-
2-Methyl-1-propene (isobutylene) is a gas at room temperature and should be handled with appropriate safety precautions. It can be condensed at low temperatures or used directly from a cylinder.
Protocol 1: Heck Coupling of 4-Fluoroiodobenzene with 2-Methyl-1-propene
This protocol is based on typical conditions for Heck reactions involving aryl iodides.
Materials:
-
4-Fluoroiodobenzene
-
2-Methyl-1-propene (isobutylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-fluoroiodobenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Add potassium carbonate (2.0 equiv.).
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense 2-methyl-1-propene (1.5 equiv.) into the flask.
-
Seal the flask and allow it to warm to room temperature, then heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Heck Coupling of 4-Fluorobromobenzene with 2-Methyl-1-propene
This protocol is adapted for the less reactive 4-fluorobromobenzene, generally requiring slightly harsher conditions or more efficient catalytic systems.
Materials:
-
4-Fluorobromobenzene
-
2-Methyl-1-propene (isobutylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor
-
Sodium tert-butoxide (NaOtBu)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
High-pressure reaction vessel (e.g., a sealed tube or autoclave)
Procedure:
-
In a glovebox, add 4-fluorobromobenzene (1.0 equiv.), palladium(II) acetate (0.03 equiv., 3 mol%), and the phosphine ligand or NHC precursor (0.06 equiv., 6 mol%) to a high-pressure reaction vessel containing a magnetic stir bar.
-
Add sodium tert-butoxide (2.5 equiv.).
-
Add anhydrous DMA.
-
Cool the vessel, and add 2-methyl-1-propene (2.0 equiv.).
-
Seal the vessel securely and remove it from the glovebox.
-
Heat the reaction mixture to 130-150 °C with stirring for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Work-up the reaction mixture as described in Protocol 1 (quenching, extraction, drying, and concentration).
-
Purify the product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Caption: General experimental workflow for the Heck coupling synthesis.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Propenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated propenes.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated propenes.
Fractional Distillation
Fractional distillation is a primary technique for purifying fluorinated propenes, but it can present challenges due to the unique properties of these compounds.
Problem: Inconsistent Boiling Point and Poor Separation
-
Possible Cause 1: Azeotrope Formation.
-
Explanation: Fluorinated propenes can form azeotropes with impurities (e.g., water, residual solvents, or other halogenated compounds), leading to a constant boiling point that does not correspond to the pure compound.
-
Solution:
-
Azeotropic Distillation: Introduce an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Pressure-Swing Distillation: Vary the distillation pressure. The composition of the azeotrope is pressure-dependent, and operating at a different pressure may break the azeotrope.
-
-
-
Possible Cause 2: Column Inefficiency.
-
Explanation: The fractionating column may not have enough theoretical plates for the required separation, especially for isomers with close boiling points.
-
Solution:
-
Increase Column Length: Use a longer fractionating column to increase the number of theoretical plates.
-
Use More Efficient Packing: Switch to a more efficient column packing material (e.g., structured packing instead of random packing).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.
-
-
-
Possible Cause 3: Polymerization.
-
Explanation: Unsaturated fluorinated propenes can be susceptible to polymerization at elevated temperatures, leading to fouling of the column and loss of product.
-
Solution:
-
Add a Polymerization Inhibitor: Introduce a suitable inhibitor (e.g., hydroquinone or phenothiazine) to the distillation pot. The choice and concentration of the inhibitor should be carefully evaluated to avoid introducing new impurities.
-
Lower Distillation Temperature: Perform the distillation under vacuum to reduce the boiling point and minimize thermal stress on the compound.
-
-
Problem: Product Contamination with Acidic Impurities (e.g., HF)
-
Possible Cause: Hydrolysis.
-
Explanation: Trace amounts of water in the crude material or leaks in the distillation setup can lead to the hydrolysis of some fluorinated propenes, generating corrosive hydrogen fluoride (HF).
-
Solution:
-
Pre-treatment with Adsorbents: Before distillation, pass the crude material through a bed of solid adsorbent like activated alumina or molecular sieves to remove water and acidic impurities.
-
Inert Atmosphere: Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Material Compatibility: Ensure all glassware and equipment are thoroughly dried and compatible with fluorinated compounds and potential HF.
-
-
Preparative Gas Chromatography (GC)
Preparative GC is a high-resolution technique suitable for isolating pure fluorinated propenes, especially for small-scale preparations or when very high purity is required.
Problem: Poor Peak Resolution and Overlapping Peaks
-
Possible Cause 1: Inappropriate Column Selection.
-
Explanation: The GC column's stationary phase may not have the correct polarity to effectively separate the target compound from its isomers or other impurities.
-
Solution:
-
Column Screening: Test a variety of columns with different stationary phases (e.g., non-polar, intermediate polarity, and polar) to find the one that provides the best resolution. For fluorinated compounds, phases with some fluorine content can sometimes offer unique selectivity.
-
Consult Literature: Review scientific literature for recommended columns for the separation of similar halogenated olefins.
-
-
-
Possible Cause 2: Sub-optimal GC Parameters.
-
Explanation: The temperature program, carrier gas flow rate, and injection parameters can significantly impact peak resolution.
-
Solution:
-
Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting peaks.
-
Adjust Flow Rate: Optimize the carrier gas flow rate to achieve the highest column efficiency (lowest plate height).
-
Injection Volume: Avoid overloading the column by injecting a smaller sample volume.
-
-
Problem: Low Recovery of Purified Product
-
Possible Cause 1: Inefficient Trapping.
-
Explanation: The collection trap may not be cold enough to efficiently condense the volatile fluorinated propene eluting from the column.
-
Solution:
-
Use a Colder Trap: Employ a cryogenic trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Increase Residence Time: Reduce the carrier gas flow rate to allow more time for the analyte to condense in the trap.
-
-
-
Possible Cause 2: Aerosol Formation.
-
Explanation: Rapid cooling of the gas stream can lead to the formation of fine mists or aerosols that are not effectively captured in the trap.
-
Solution:
-
Gradual Cooling: If possible, use a trap with a temperature gradient.
-
Solvent Trapping: Pass the effluent gas through a suitable, chilled solvent to dissolve the target compound.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated propenes?
A1: Common impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted starting materials and intermediates from the synthesis process.
-
Isomers: Positional or geometric isomers of the target fluorinated propene.
-
Over- or Under-fluorinated Products: Compounds with a different number of fluorine atoms than the target molecule.
-
Acidic Impurities: Hydrogen fluoride (HF) and hydrogen chloride (HCl) are common, often resulting from the reaction conditions or subsequent hydrolysis.
-
Water: Residual moisture from the workup or atmospheric contamination.
Q2: How can I effectively remove acidic impurities like HF before purification?
A2: Passing the crude product, either as a gas or liquid, through a packed bed of a solid adsorbent is a highly effective method.[1]
| Adsorbent Material | Target Impurities | Typical Purity Achieved |
| Activated Alumina | HF, HCl, Water | < 1 ppm of acidic impurities |
| Molecular Sieves (3A or 4A) | Water | < 10 ppm of water |
| Sodium Bicarbonate on a support | HF, HCl | < 5 ppm of acidic impurities |
| Activated Carbon | Organic impurities | Varies with impurity |
Q3: What safety precautions should I take when purifying fluorinated propenes?
A3: Due to the potential hazards associated with fluorinated compounds and their possible decomposition products, the following safety measures are crucial:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and gloves resistant to halogenated compounds.[2][3]
-
Material Compatibility: Ensure all equipment is made of materials compatible with fluorinated compounds and potential acidic byproducts (e.g., avoid using glassware with ground glass joints that can be etched by HF).
-
HF Awareness: Be aware of the dangers of hydrogen fluoride. Have a response plan and appropriate first aid materials (e.g., calcium gluconate gel) readily available.[3]
-
Inert Atmosphere: Handle and purify these compounds under an inert atmosphere whenever possible to prevent reactions with atmospheric moisture and oxygen.
Q4: How do I choose between fractional distillation and preparative GC for my purification?
A4: The choice depends on the scale of your purification and the required purity.
| Feature | Fractional Distillation | Preparative Gas Chromatography |
| Scale | Milligrams to kilograms | Micrograms to grams |
| Resolution | Good for compounds with boiling point differences > 20 °C | Excellent for compounds with very close boiling points (isomers) |
| Throughput | High | Low |
| Cost | Generally lower equipment cost | Higher equipment cost |
| Best For | Bulk purification, removal of major impurities | High-purity isolation, separation of isomers, impurity identification |
Section 3: Experimental Protocols
Protocol: Purification of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) by Fractional Distillation
This protocol describes the purification of crude HCFO-1233zd, which may contain isomers and acidic impurities.
Materials:
-
Crude 1-chloro-3,3,3-trifluoropropene
-
Anhydrous sodium carbonate (for pre-treatment)
-
Boiling chips or a magnetic stir bar
-
Dry ice and acetone for the condenser and cold trap
Equipment:
-
Round-bottom flask
-
Vigreux or packed fractionating column (at least 30 cm)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum pump and gauge (optional, for vacuum distillation)
-
Cold trap
Procedure:
-
Pre-treatment: Stir the crude HCFO-1233zd with anhydrous sodium carbonate (approximately 5% w/w) for 1-2 hours to neutralize acidic impurities. Filter or decant the liquid.
-
Assembly: Assemble the fractional distillation apparatus, ensuring all glassware is thoroughly dried. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the pre-treated HCFO-1233zd into the distillation flask.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Cool the condenser with a dry ice/acetone slurry.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the fraction that distills at the boiling point of the desired isomer (E-isomer: ~19 °C; Z-isomer: ~39 °C).
-
-
Collection: Collect the purified product in a receiving flask cooled in an ice bath to minimize evaporation.
-
Shutdown: Once the desired fraction is collected, remove the heating mantle and allow the apparatus to cool to room temperature before dismantling.
Protocol: High-Purity Isomer Separation of Fluorinated Propenes by Preparative GC
This protocol provides a general framework for separating isomers of fluorinated propenes using preparative gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale injector and a fraction collector.
-
Column: A suitable column for separating halogenated hydrocarbons (e.g., a thick-film non-polar or medium-polarity column).
-
Carrier Gas: Helium or Nitrogen.
-
Detector: A non-destructive detector like a thermal conductivity detector (TCD) is preferred to allow for fraction collection.
Procedure:
-
Method Development (Analytical Scale):
-
On an analytical GC, develop a separation method to achieve baseline resolution of the isomers.
-
Optimize the oven temperature program, carrier gas flow rate, and injection volume.
-
-
Scaling to Preparative GC:
-
Transfer the optimized method to the preparative GC system.
-
Increase the injection volume to maximize throughput without sacrificing resolution.
-
Set the fraction collector to collect the eluent at the retention times corresponding to the desired isomers.
-
-
Collection:
-
Cool the collection traps with liquid nitrogen or a dry ice/acetone slurry.
-
Perform multiple injections to collect the desired amount of each purified isomer.
-
-
Recovery:
-
After collection, allow the traps to warm to room temperature in a closed system to prevent contamination.
-
Rinse the traps with a small amount of a volatile solvent to recover the purified product.
-
Carefully evaporate the solvent to obtain the pure isomer.
-
Section 4: Diagrams
Caption: Workflow for the purification of fluorinated propenes.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphorus ylide with a ketone, while the Grignard reaction utilizes an organomagnesium halide to react with a suitable electrophile.
Q2: What is the major byproduct in the Wittig synthesis of this compound and how can it be removed?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] This byproduct is often difficult to separate from the desired product due to similar solubility profiles.[1][3] Effective purification methods include column chromatography, crystallization, or precipitation of a TPPO-metal salt complex (e.g., with zinc chloride or magnesium chloride).[1][3]
Q3: What are the common side reactions in the Grignard synthesis of this compound?
A3: The Grignard reagent is highly reactive and sensitive to moisture, which can lead to the formation of undesired byproducts. The main side reactions include:
-
Protonation of the Grignard reagent: Any trace of water or other protic solvents will protonate the Grignard reagent, leading to the formation of 4-fluorotoluene.[4]
-
Homocoupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl derivative, in this case, 4,4'-difluorobiphenyl.[4][5]
Q4: How can I minimize the formation of the 4,4'-difluorobiphenyl byproduct in the Grignard synthesis?
A4: To minimize the homocoupling side reaction, it is crucial to control the reaction conditions. This includes slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide, and ensuring the reaction temperature is kept moderate.[5]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete ylide formation. 2. Sterically hindered ketone. 3. Deactivated ylide. | 1. Ensure a strong, fresh base (e.g., n-BuLi, NaH) is used for deprotonation. 2. Consider using a more reactive phosphonate ylide (Horner-Wadsworth-Emmons reaction). 3. For stabilized ylides, a more reactive aldehyde or ketone may be necessary. |
| Difficult removal of triphenylphosphine oxide (TPPO) | Similar polarity and solubility of the product and TPPO. | 1. Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate). 2. Crystallization: Attempt to crystallize the product from a suitable solvent, leaving TPPO in the mother liquor. TPPO is poorly soluble in hexane and cold diethyl ether.[3] 3. Precipitation: Add ZnCl₂ or MgCl₂ to the reaction mixture to form an insoluble complex with TPPO, which can be removed by filtration.[1][3] |
| Formation of unexpected isomers | Use of a stabilized ylide leading to a mixture of E/Z isomers. | The stereochemical outcome depends on the ylide's reactivity. Non-stabilized ylides typically favor the Z-isomer, while stabilized ylides favor the E-isomer.[6] Consider the Schlosser modification for better E-isomer selectivity with non-stabilized ylides.[7] |
Grignard Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate | 1. Inactive magnesium surface due to oxide layer. 2. Presence of moisture in glassware or solvent. | 1. Activate magnesium turnings by crushing them, using a crystal of iodine, or a small amount of 1,2-dibromoethane.[4] 2. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Low yield of desired product and formation of 4-fluorotoluene | The Grignard reagent is reacting with trace amounts of water or other protic sources. | Rigorously dry all glassware and use anhydrous solvents.[4] |
| Significant amount of 4,4'-difluorobiphenyl byproduct | Homocoupling of the Grignard reagent with the starting aryl halide. | 1. Add the 4-fluorobenzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Control the reaction temperature to avoid excessive heat.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere, add isopropyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of 4-fluoroacetophenone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
-
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether via the addition funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of dry acetone (1.1 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The resulting tertiary alcohol is then dehydrated using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield the final product.
-
Purify the final product by distillation or column chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Isomerization of 3-(4-Fluorophenyl)-2-methyl-1-propene
Welcome to the technical support center for the synthesis and handling of 3-(4-Fluorophenyl)-2-methyl-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized via two primary methods: the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This route involves the reaction of a phosphorus ylide, generated from 4-fluorobenzyltriphenylphosphonium bromide, with acetone. The ylide acts as a nucleophile, attacking the carbonyl carbon of acetone to form a betaine intermediate, which then collapses to the desired alkene and triphenylphosphine oxide.[1][2]
-
Grignard Reaction: This method utilizes the addition of a Grignard reagent, 4-fluorobenzylmagnesium bromide, to acetone. The Grignard reagent adds to the carbonyl group, and subsequent acidic workup and dehydration of the resulting tertiary alcohol yields this compound.
Q2: What is the primary isomeric impurity observed during the synthesis of this compound?
A2: The most common isomeric impurity is the thermodynamically more stable internal alkene, 1-(4-Fluorophenyl)-2-methyl-1-propene . This isomerization involves the migration of the double bond from the terminal position (1-propene) to the internal position (1-propene), creating a conjugated system with the phenyl ring.
Q3: What factors can promote the isomerization of this compound?
A3: Isomerization can be promoted by several factors, including:
-
Acidic Conditions: Traces of acid in the reaction mixture or during workup can catalyze the migration of the double bond.
-
Basic Conditions: Strong bases can also facilitate isomerization, particularly at elevated temperatures.
-
Transition Metal Catalysts: The presence of certain transition metals, such as palladium or ruthenium, can efficiently catalyze the isomerization.[3] This is a crucial consideration if using metal-based reagents in subsequent synthetic steps.
-
Heat: Elevated temperatures during synthesis, purification (e.g., distillation), or storage can provide the energy required for isomerization.
Q4: How can I monitor the progress of the synthesis and detect the presence of isomers?
A4: The reaction progress and the presence of isomers can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the starting materials, the desired product, and its isomer based on their different boiling points and interactions with the stationary phase. The mass spectrometer provides fragmentation patterns that can help confirm the identity of each component.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between this compound and its isomer. The chemical shifts and coupling patterns of the vinylic and allylic protons are distinct for each isomer.
Troubleshooting Guides
Synthesis of this compound
This section provides troubleshooting for common issues encountered during the synthesis of this compound via the Wittig and Grignard reactions.
Diagram: Synthetic Workflow and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation (Wittig) | Incomplete formation of the phosphorus ylide. | Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). Ensure all glassware and solvents are rigorously dried, as ylides are sensitive to moisture.[1] |
| Low reactivity of the ylide. | For stabilized ylides, a more reactive aldehyde or ketone might be necessary. However, for the synthesis of this compound, a non-stabilized ylide is used, which should be highly reactive. | |
| Low or No Product Formation (Grignard) | Failure to form the Grignard reagent. | Activate the magnesium turnings prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware, magnesium, and solvent (anhydrous ether or THF) are completely dry.[7] |
| Degradation of the Grignard reagent. | The Grignard reagent is highly sensitive to moisture and atmospheric carbon dioxide. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use freshly prepared or recently titrated Grignard reagent. | |
| Presence of Isomeric Impurity | Isomerization during acidic workup (Grignard). | Use a milder acidic workup, such as a saturated aqueous solution of ammonium chloride, instead of strong acids like HCl or H₂SO₄. Keep the temperature low during the workup. |
| Isomerization during purification. | Avoid high temperatures during distillation. Consider purification by column chromatography at room temperature. | |
| Isomerization catalyzed by reagents. | If using any transition metal reagents in subsequent steps, be aware of their potential to catalyze isomerization.[3] It may be necessary to choose alternative reagents or protect the double bond. | |
| Formation of Biphenyl Side Product (Grignard) | Wurtz-type coupling of the benzyl halide with the Grignard reagent. | Add the 4-fluorobenzyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Isomerization of this compound
This section provides guidance on issues related to the unintended isomerization of the final product.
Diagram: Factors Influencing Isomerization
Caption: Key factors that can induce the isomerization of the target compound.
| Problem | Possible Cause | Recommended Solution |
| Product isomerizes upon standing. | Presence of trace acidic or basic impurities in the final product. | Neutralize the product solution before final workup and purification. Wash with a mild bicarbonate solution to remove acid, or a dilute ammonium chloride solution to remove base. Ensure the final product is stored in a neutral, aprotic solvent. |
| Exposure to light. | Store the purified product in an amber vial to protect it from light, which can sometimes provide the energy for isomerization, especially in the presence of photosensitizers. | |
| Isomerization occurs during a subsequent reaction. | The reaction conditions of the next step are promoting isomerization. | If the subsequent reaction involves acidic, basic, or transition metal reagents, consider if the reaction temperature can be lowered or if a less reactive catalyst can be used. Alternatively, consider if the order of synthetic steps can be changed to introduce the double bond at a later stage. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
Materials:
-
4-Fluorobenzyl bromide
-
Triphenylphosphine
-
Anhydrous toluene
-
n-Butyllithium (in hexanes)
-
Acetone
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene. Add 4-fluorobenzyl bromide and heat the mixture to reflux for 4 hours. Allow the mixture to cool to room temperature. The white precipitate of 4-fluorobenzyltriphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Ylide Formation and Wittig Reaction: Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (nitrogen or argon). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir the mixture at 0 °C for 1 hour.
-
Still at 0 °C, add a solution of acetone in anhydrous diethyl ether dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.
Analysis of Isomers by 1H NMR
The two isomers can be distinguished by their characteristic signals in the 1H NMR spectrum.
| Compound | Vinylic Protons (δ, ppm) | Allylic/Benzylic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~4.7-4.9 (2H, s) | ~3.3 (2H, s) | ~1.7 (3H, s) |
| 1-(4-Fluorophenyl)-2-methyl-1-propene | ~6.2 (1H, s) | - | ~1.9 (3H, s), ~2.0 (3H, s) |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency.[8][9][10][11][12]
This technical support guide provides a starting point for addressing common issues in the synthesis and handling of this compound. For more specific issues, further investigation and consultation of the primary literature are recommended.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Stability of 3-(4-Fluorophenyl)-2-methyl-1-propene under acidic/basic conditions
This technical support center provides guidance on the stability of 3-(4-Fluorophenyl)-2-methyl-1-propene under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic or basic conditions?
A1: The primary anticipated reaction is not degradation in the sense of decomposition, but rather an isomerization reaction. Under both acidic and basic conditions, the terminal double bond in this compound is expected to migrate to a more thermodynamically stable internal position. This results in the formation of a mixture of (E)- and (Z)-1-(4-fluorophenyl)-2-methyl-1-propene.
Q2: Which of the isomeric products, (E) or (Z), is expected to be the major product?
A2: Generally, the (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) due to reduced steric hindrance. Therefore, the (E)-isomer is expected to be the major product at equilibrium. The ratio of (E) to (Z) isomers will depend on the specific reaction conditions.
Q3: How does the 4-fluoro substituent on the phenyl ring affect the stability of the molecule?
Q4: Are there other potential degradation pathways besides isomerization?
A4: Under harsh acidic conditions, there is a possibility of addition reactions to the double bond, such as hydration if water is present. However, isomerization is generally the more facile and dominant pathway for allylbenzenes.[2] Under strongly oxidative conditions, cleavage of the double bond could occur, but this is outside the scope of typical acidic/basic stability studies unless an oxidizing agent is also present.
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] The following protocols are based on general principles and ICH guidelines for forced degradation studies.[3]
Acidic Condition Stress Testing
Objective: To evaluate the stability of this compound in the presence of acid.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an aqueous hydrochloric acid solution to achieve a final acid concentration of 0.1 M HCl.
-
Prepare a parallel sample with a final acid concentration of 1 M HCl.
-
A control sample should be prepared with deionized water instead of HCl solution.
-
-
Incubation:
-
Incubate the samples at an elevated temperature, for example, 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis to quench the reaction.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and any degradation/isomerization products.
-
Basic Condition Stress Testing
Objective: To assess the stability of this compound in the presence of a base.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an aqueous sodium hydroxide solution to achieve a final base concentration of 0.1 M NaOH.
-
Prepare a parallel sample with a final base concentration of 1 M NaOH.
-
A control sample should be prepared with deionized water instead of NaOH solution.
-
-
Incubation:
-
Incubate the samples at an elevated temperature, for example, 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl) before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation/isomerization products.
-
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Stability Data for this compound under Acidic and Basic Stress Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | % (E)-Isomer Formed | % (Z)-Isomer Formed | % Other Degradants |
| 0.1 M HCl @ 60°C | 0 | 100 | 0 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 1 M HCl @ 60°C | 0 | 100 | 0 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH @ 60°C | 0 | 100 | 0 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 1 M NaOH @ 60°C | 0 | 100 | 0 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
(Note: The cells in the table are left blank as they would be populated with experimental data.)
Troubleshooting Guide
Issue 1: No degradation or isomerization is observed under the initial stress conditions.
-
Possible Cause: The compound is highly stable under the tested conditions, or the reaction kinetics are very slow.
-
Troubleshooting Steps:
-
Increase the temperature in increments of 10°C (e.g., to 70°C or 80°C).
-
Increase the concentration of the acid or base (if not already at 1 M).
-
Extend the duration of the study.
-
Ensure proper mixing of the sample and the stressor.
-
Issue 2: The parent compound degrades completely within the first time point.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the temperature (e.g., to 40°C or room temperature).
-
Reduce the concentration of the acid or base (e.g., to 0.01 M).
-
Take earlier time points to capture the degradation profile.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause:
-
Co-elution of the parent compound and its isomers.
-
Interaction of the analytes with the column.
-
Inappropriate mobile phase.
-
-
Troubleshooting Steps:
-
Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, or column temperature.[4]
-
Try a different column with a different stationary phase chemistry.
-
Ensure that the sample is fully dissolved and filtered before injection.
-
Confirm that the pH of the mobile phase is compatible with the analytes and the column.
-
Issue 4: Inconsistent or non-reproducible results.
-
Possible Cause:
-
Inaccurate preparation of solutions.
-
Fluctuations in temperature.
-
Inconsistent sample handling and quenching.
-
Instrument variability.
-
-
Troubleshooting Steps:
-
Carefully re-prepare all solutions and standards.
-
Use a calibrated and stable oven or water bath for incubation.
-
Standardize the timing and procedure for taking and neutralizing aliquots.
-
Perform system suitability tests on the HPLC to ensure consistent performance.[4]
-
Visualizations
Caption: Acid-catalyzed isomerization pathway.
Caption: Base-catalyzed isomerization pathway.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Degradation Pathways of Fluorophenylalkenes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation pathways of fluorophenylalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the major microbial degradation pathways for fluorophenylalkenes?
A1: Microbial degradation of fluorophenylalkenes typically proceeds through initial oxidation of the alkene side chain or the aromatic ring. A well-documented pathway for 4-fluorocinnamic acid involves a microbial consortium of Arthrobacter sp. and Ralstonia sp.[1][2][3][4]. The degradation begins with the β-oxidation of the cinnamic acid side chain by Arthrobacter sp., leading to the formation of 4-fluorobenzoic acid[1][2][3][4]. Subsequently, Ralstonia sp. hydroxylates the aromatic ring to form 4-fluorocatechol, which then undergoes ortho-cleavage of the aromatic ring, leading to complete mineralization and fluoride release[1][2].
Another common initial step, particularly for fluorostyrenes, is the epoxidation of the vinyl group catalyzed by styrene monooxygenases, forming the corresponding styrene oxide[5][6][7][8][9]. This epoxide can then be further metabolized.
Q2: Why is the degradation of fluorophenylalkenes often slow or incomplete?
A2: The degradation of fluorophenylalkenes can be challenging due to the high stability of the carbon-fluorine (C-F) bond[1]. This strong bond makes the molecule resistant to enzymatic cleavage. Additionally, the fluorine substituent can influence the electronic properties of the molecule, potentially hindering the initial enzymatic attack. In some cases, microbial degradation can lead to the formation of dead-end products, where the organism can only partially metabolize the compound, leading to the accumulation of fluorinated intermediates[1][4]. For instance, in the degradation of 4-fluorocinnamic acid by Arthrobacter sp. G1, a small amount of 4-fluoroacetophenone is formed as a dead-end product[1][4].
Q3: What are some common unexpected byproducts in fluorophenylalkene degradation studies?
A3: Besides the expected intermediates of a degradation pathway, researchers might observe the formation of halogenated phenols, catechols, and their ring-fission products[1][2][3][4]. In the case of fluorinated chalcones, biotransformation by fungi like Cunninghamella elegans can lead to hydroxylated and O-demethylated derivatives[10]. It is also possible to observe the formation of conjugates, such as sulfates and glucuronides, especially when using model organisms for mammalian metabolism like Cunninghamella elegans[11][12][13].
Q4: What are the best analytical techniques for studying the degradation of fluorophenylalkenes?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC) is well-suited for separating the parent compound from its more polar metabolites[14][15][16][17]. Gas chromatography-mass spectrometry (GC-MS) is powerful for identifying volatile and semi-volatile degradation products, often after derivatization to increase their volatility[18]. For unambiguous structure elucidation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is invaluable as it directly observes the fluorine atoms and can provide structural information about their environment[19].
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no degradation of the fluorophenylalkene | - Inappropriate microbial strain or enzyme. - Substrate toxicity at the tested concentration. - Non-optimal culture conditions (pH, temperature, aeration). - Low bioavailability of the substrate. | - Screen a variety of microorganisms known for degrading aromatic compounds or halogenated organics. - Perform a toxicity assay to determine the optimal substrate concentration. - Optimize culture conditions for the specific microorganism. - Use a co-solvent or surfactant to increase the bioavailability of the substrate. |
| Accumulation of a single intermediate | - The microorganism lacks the necessary enzymes for further degradation. - The intermediate is toxic to the microorganism. - A specific nutrient required for a downstream enzymatic step is limiting. | - Use a microbial consortium where different strains can carry out different steps of the degradation pathway. - Identify the accumulating intermediate and test its toxicity. - Supplement the culture medium with potential limiting nutrients (e.g., specific vitamins or trace metals). |
| Poor separation of metabolites in HPLC | - Inappropriate stationary phase or mobile phase composition. - Co-elution of multiple metabolites. | - Screen different HPLC columns (e.g., C18, phenyl-hexyl, fluorinated phases). - Optimize the mobile phase gradient, pH, and organic modifier. - Use a different detection method (e.g., mass spectrometry) that can distinguish co-eluting compounds. |
| Difficulty in identifying unknown metabolites | - Low concentration of the metabolite. - Insufficient fragmentation in MS analysis. - Complex NMR spectra. | - Concentrate the sample using solid-phase extraction (SPE). - Use high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis. - Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) for detailed structural elucidation. |
Quantitative Data
Table 1: Product Yields in the Biotransformation of Chalcones
| Substrate | Microorganism | Product | Yield (%) | Reference |
| (2E)-1-(4-hydroxy-phenyl)-3-(2-methoxy-phenyl)-prop-2-en-1-one | Scedosporium apiospermum EJCP13 | 1-(4-hydroxy-phenyl)-3-(2-methoxy-phenyl)-propan-1-one | 83.7 | [20] |
| (2E)-1-(4-hydroxy-phenyl)-3-(4-methoxy-phenyl)-prop-2-en-1-one | Scedosporium apiospermum EJCP13 | 1-(4-hydroxy-phenyl)-3-(4-methoxy-phenyl)-propan-1-one | 90.9 | [20] |
| (2E)-1-(4-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one | Scedosporium apiospermum EJCP13 | 1-(4-hydroxy-phenyl)-3-phenyl-propan-1-one | 93.7 | [20] |
| Azachalcone 1 | Exserohilum rostratum | Bioreduced product 1a | 10 | [21] |
| Azachalcone 2 | Exserohilum rostratum | Bioreduced product 2a | 50 | [21] |
| Azachalcone 3 | Exserohilum rostratum | Bioreduced product 3a | 15 | [21] |
Table 2: Enzyme Kinetic Parameters for Styrene Monooxygenase (SMO)
| Substrate | Enzyme Component | Kinetic Parameter | Value | Reference |
| NADH | SMOB–FADox | k (hydride transfer) | 50.0 ± 1.7 s⁻¹ | [5] |
| FAD | ApoSMOB with NADH | k (FAD reduction) | 49.1 ± 1.4 s⁻¹ | [5] |
| NADH | SMOB–FADhq and NSMOA with O₂ | kobs (steady-state oxidation) | 0.0763 ± 0.001 s⁻¹ | [5] |
Experimental Protocols
Protocol 1: Microbial Degradation of 4-Fluorocinnamic Acid
This protocol is adapted from the study of a consortium of Arthrobacter sp. G1 and Ralstonia sp. H1[1][4].
1. Materials:
- Arthrobacter sp. strain G1 and Ralstonia sp. strain H1.
- Minimal salts medium (MMY).
- 4-Fluorocinnamic acid (4-FCA).
- Yeast extract.
- Shaker incubator.
- Centrifuge.
- HPLC system with a UV detector.
- LC-MS system.
2. Procedure:
- Prepare a sterile MMY medium supplemented with 10 mg/ml yeast extract.
- Inoculate the medium with single colonies of Arthrobacter sp. G1 and Ralstonia sp. H1 to create a co-culture.
- Incubate the culture at 30°C with shaking at 150 rpm until the mid-exponential growth phase is reached.
- Harvest the cells by centrifugation and wash them with sterile MMY medium.
- Resuspend the cell pellet in fresh MMY medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
- Add 4-FCA to the cell suspension to a final concentration of 0.2 to 15 mM.
- Incubate the culture under the same conditions as in step 3.
- At regular time intervals, withdraw samples and centrifuge to remove the cells.
- Analyze the supernatant by HPLC to monitor the disappearance of 4-FCA and the formation of intermediates like 4-fluorobenzoic acid.
- Use LC-MS to identify and confirm the structure of the degradation products.
Protocol 2: Dioxygenase Activity Assay with a Fluorinated Substrate
This protocol is a general guide for assaying the activity of Rieske non-heme iron dioxygenases with fluorophenylalkenes, based on established methods[22][23].
1. Materials:
- Purified dioxygenase (oxygenase, reductase, and ferredoxin components).
- Fluorophenylalkene substrate.
- MES buffer (50 mM, pH 6.8).
- NADH.
- (NH₄)₂Fe(SO₄)₂.
- Gas-tight vials.
- GC-MS system.
2. Procedure:
- Prepare the assay mixture in a clear-glass crimp-top vial. The final volume is 11 mL.
- The assay mixture should contain 50 mM MES buffer (pH 6.8), 0.15 µM reductase, 1.8 µM ferredoxin, 0.15 µM oxygenase, and 100 µM (NH₄)₂Fe(SO₄)₂.
- Add the fluorophenylalkene substrate to a final concentration of 150–500 µM. Dissolve the substrate in the MES buffer.
- Initiate the reaction by adding NADH to a final concentration of 1000 µM.
- Seal the vial immediately and incubate at the optimal temperature for the enzyme.
- To quantify substrate turnover and product formation, take samples from the reaction mixture at different time points.
- Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and extract the products.
- Analyze the extracted samples by GC-MS to identify and quantify the dihydroxylated products.
Visualizations
Caption: Microbial degradation pathway of 4-fluorocinnamic acid.
References
- 1. Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Mechanism of Styrene Monooxygenase Reductase: New Insight into the FAD–Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]
- 8. Styrene monooxygenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biotransformation of fluorinated drugs and xenobiotics by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotransformation of fluorobiphenyl by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and identification of fluoranthene biodegradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Bioreduction of the Chalcones by Fungus Scedosporium apiospermum EJCP13 [scielo.org.mx]
- 21. Synthesis, Biotransformation, Characterization, and DFT Study of Organic Azachalcone Dyes and Secondary Metabolites with Biological and Conformation Dependence of Dipolar-Octupolar NLO Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Styrene Synthesis via Wittig Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts from the Wittig reaction, specifically in the context of styrene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a Wittig reaction for styrene synthesis?
The most significant byproduct in a standard Wittig reaction is triphenylphosphine oxide (TPPO).[1][2][3] This is formed from the triphenylphosphine ylide reagent as the reaction proceeds to form the desired alkene (styrene). Depending on the specific reaction conditions and the purity of the starting materials, other impurities might include unreacted starting aldehyde or phosphonium salt.
Q2: Why is triphenylphosphine oxide (TPPO) difficult to remove?
TPPO can be challenging to separate from the desired styrene product due to its physical properties. It is a stable, non-volatile solid with solubility in many common organic solvents, similar to the styrene product.[1][2] This co-solubility makes simple extraction or filtration ineffective in many cases.
Q3: What are the most common methods for removing TPPO?
Several effective methods exist for the removal of TPPO. The choice of method often depends on the scale of the reaction, the polarity of the desired product, and the available laboratory resources. Common techniques include:
-
Precipitation with metal salts: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), which can then be removed by filtration.[2][4][5][6]
-
Filtration over a silica plug: For relatively non-polar products like styrene, a quick filtration through a short column (plug) of silica gel can effectively remove the more polar TPPO.[4][7]
-
Recrystallization: The difference in solubility between the styrene product and TPPO in a specific solvent or solvent system can be exploited through recrystallization.[1][8]
-
Chemical conversion: TPPO can be converted into a salt by reacting it with an agent like oxalyl chloride, rendering it insoluble in common organic solvents for easy filtration.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Styrene product is contaminated with a significant amount of TPPO after initial workup. | TPPO is co-soluble with styrene in the extraction solvent. | 1. Attempt precipitation of TPPO using ZnCl₂ or MgCl₂. 2. Perform a filtration over a silica plug using a non-polar eluent. 3. If the product is crystalline, attempt recrystallization from a suitable solvent like propanol or a hexane/ether mixture.[1][4] |
| Recrystallization is not effectively separating styrene from TPPO. | The chosen solvent system is not optimal for differential solubility. | 1. Experiment with different solvent systems. For non-polar styrenes, a mixture of a non-polar solvent (like hexane or pentane) and a slightly more polar solvent (like diethyl ether) can be effective for precipitating the product while keeping TPPO in solution.[4][7] 2. For more polar styrene derivatives, a polar solvent like 1-propanol may be suitable, as TPPO is more soluble in it due to hydrogen bonding.[1] |
| Filtration over a silica plug does not remove all the TPPO. | The polarity of the eluent is too high, causing the TPPO to elute with the product. | 1. Use a less polar eluent system (e.g., increase the proportion of hexane or pentane). 2. Consider repeating the filtration process.[4][7] |
| The yield of styrene is low after purification. | The purification method is causing product loss. | 1. For recrystallization, ensure you are not using an excessive amount of solvent, as this can keep the product dissolved.[1] 2. During filtration over a silica plug, ensure all of the product is eluted from the silica. 3. If using precipitation with metal salts, ensure the product does not co-precipitate. |
Quantitative Data Summary
The following table summarizes the effectiveness of various TPPO removal methods based on literature reports.
| Method | Reagent/Solvent System | Typical Purity of Product | Notes | References |
| Precipitation | ZnCl₂ in polar solvents (e.g., ethanol, ethyl acetate, THF) | High | Forms an insoluble TPPO-Zn complex. | [2][4][6] |
| Precipitation | MgCl₂ in toluene or ethyl acetate | High | Forms an insoluble TPPO-Mg complex. | [2][5] |
| Precipitation | CaBr₂ in THF, 2-MeTHF, or MTBE | 95-99% TPPO removal | Effective in ethereal solvents where other salts may fail. | [5] |
| Silica Plug Filtration | Pentane/ether or Hexane/ether | Good to High | Best for non-polar products. May require repetition. | [4][7] |
| Recrystallization | 1-Propanol | Good | Exploits the higher solubility of TPPO due to hydrogen bonding. | [1] |
| Recrystallization | Benzene-cyclohexane | Good | TPPO crystallizes out from the mixture. | [4] |
| Chemical Conversion | Oxalyl chloride | High | Converts TPPO to an insoluble chlorophosphonium salt. | [4][5] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
-
Dissolve the crude reaction mixture containing styrene and TPPO in a minimal amount of a polar organic solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).[2][4]
-
Add Zinc Chloride (ZnCl₂) (typically 1.5-2 equivalents relative to the theoretical amount of TPPO) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filter the mixture through a pad of celite or filter paper to remove the precipitated complex.
-
Wash the filter cake with a small amount of the solvent used for the precipitation.
-
Combine the filtrate and washings , and remove the solvent under reduced pressure to obtain the purified styrene product.
Protocol 2: Purification via Silica Plug Filtration
-
Prepare a silica plug: Place a small amount of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 inch layer of silica gel, and top with another layer of sand.
-
Dissolve the crude product in a minimal amount of a non-polar solvent, such as pentane or a hexane/ether mixture.[4][7]
-
Load the solution onto the prepared silica plug.
-
Elute the styrene product with the same non-polar solvent system, collecting the eluent. The more polar TPPO will remain adsorbed to the silica gel.
-
Monitor the elution by thin-layer chromatography (TLC) if necessary.
-
Evaporate the solvent from the collected eluent to yield the purified styrene. This process may need to be repeated for complete removal of TPPO.[4][7]
Protocol 3: Recrystallization from 1-Propanol
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot 1-propanol to dissolve the crude mixture. The goal is to use just enough solvent to dissolve the solid at the boiling point of the solvent.[1]
-
Allow the solution to cool slowly to room temperature. The styrene product should crystallize out of the solution, while the more soluble TPPO remains in the mother liquor.[1]
-
Cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 1-propanol.
-
Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: Workflow for Wittig Reaction Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Workup [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Heck Coupling for Fluorostyrene Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of fluorostyrenes via the Mizoroki-Heck coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Heck coupling for fluorostyrene synthesis.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in the Heck coupling of fluoroaryl halides are often traced back to a few key factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Oxidation by atmospheric oxygen or aggregation into inactive palladium black are common failure modes. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.[1]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical, especially for electron-deficient fluoroaryl halides. An inappropriate base may not be strong enough to facilitate the regeneration of the Pd(0) catalyst. The solvent polarity can also significantly influence the reaction pathway and yield.
-
Poor Substrate Reactivity: Fluoroaryl bromides and chlorides are less reactive than their corresponding iodides due to the stronger carbon-halogen bond. Higher temperatures or more active catalyst systems may be required to achieve efficient oxidative addition.[2]
-
Side Reactions: Reductive dehalogenation of the fluoroaryl halide or polymerization of the styrene starting material or product can consume reagents and reduce the yield of the desired fluorostyrene.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What is it and how can I prevent it?
The black precipitate is finely divided, catalytically inactive palladium metal, often referred to as palladium black. Its formation indicates that the Pd(0) species in the catalytic cycle are aggregating instead of re-entering the cycle.
-
Causes:
-
High Temperatures: While often necessary for less reactive halides, excessive temperatures can accelerate catalyst decomposition.[2]
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the Pd(0) intermediate. If the ligand concentration is too low, or if the ligand itself decomposes, the palladium will precipitate.
-
"Ligandless" Conditions: While some Heck reactions can proceed without added phosphine ligands, these are more prone to palladium black formation. In such cases, a phase-transfer catalyst like a tetraalkylammonium salt can sometimes help stabilize the palladium species.
-
-
Solutions:
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help maintain the stability of the catalytic species.
-
Use More Robust Ligands: Sterically demanding and electron-rich phosphines, or N-heterocyclic carbenes (NHCs), can offer greater stability at higher temperatures.
-
Lower Reaction Temperature: If possible with your substrate, reducing the temperature can slow the rate of catalyst decomposition.
-
Consider a Heterogeneous Catalyst: A supported palladium catalyst (e.g., Pd on carbon) can sometimes mitigate precipitation issues and simplify catalyst removal.
-
Q3: How do I choose the right catalyst, ligand, base, and solvent for my fluorostyrene synthesis?
The optimal conditions are highly dependent on the specific fluoroaryl halide and styrene derivative being used.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3][4][5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used as a direct source of Pd(0).[6]
-
Ligand: For electron-deficient fluoroaryl halides, electron-rich and bulky monodentate phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or phosphine ligands with electron-donating groups can be effective.[7][8] Bidentate phosphine ligands can also be employed. The choice of ligand can also influence the regioselectivity of the reaction.[9]
-
Base: A base is required to neutralize the hydrogen halide produced during the reaction and regenerate the Pd(0) catalyst.[3][4][6] Common choices include organic bases like triethylamine (Et₃N)[10] and inorganic bases such as potassium carbonate (K₂CO₃)[5], sodium acetate (NaOAc), or potassium phosphate (K₃PO₄). The strength and solubility of the base can impact the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are frequently used as they can dissolve the reactants and salts formed during the reaction.[5] The polarity of the solvent can affect the regioselectivity of the coupling.[11]
Q4: My reaction is producing a mixture of regioisomers (α- and β-substituted styrenes). How can I control the regioselectivity?
The regioselectivity of the Heck reaction with styrenes is influenced by both steric and electronic factors. Generally, the arylation occurs at the less substituted carbon of the double bond (β-position) to yield the linear product. However, α-substitution can also occur.
-
Neutral vs. Cationic Pathway: The reaction can proceed through a neutral or a cationic palladium intermediate, which can favor different regioisomers. The choice of halide or triflate on the aryl group and the presence of halide scavengers (like silver or thallium salts) can influence which pathway is dominant.
-
Ligand Effects: The steric bulk and electronic properties of the phosphine ligand can play a significant role in directing the regioselectivity.[9][12] For example, certain bidentate ligands can favor the formation of the branched (α) isomer.
-
Solvent Polarity: Higher solvent polarity can favor the cationic pathway, which may lead to a different regiochemical outcome compared to the neutral pathway that is more common in less polar solvents.[11]
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the Heck coupling reaction to synthesize fluorinated styrenes and related compounds. This data is intended to provide a starting point for optimization.
| Fluoroaryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pentafluorobromobenzene | Styrene | Pd complex (1) | - | CaCO₃ (2) | NMP | 130 | 12 | ~100 | [7] |
| 4-Bromofluorobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 95 | Fictionalized Example |
| 4-Iodofluorobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMAc | 120 | 18 | 88 | Fictionalized Example |
| 2-Bromofluorobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 16 | 92 | Fictionalized Example |
Note: "Fictionalized Example" entries are representative conditions synthesized from multiple sources for illustrative purposes.
Detailed Experimental Protocol: Synthesis of 4-Fluorostyrene
This protocol provides a general methodology for the Heck coupling of 4-bromofluorobenzene with styrene. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel.
Materials:
-
4-Bromofluorobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), heating mantle, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and PPh₃ (e.g., 0.04 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (e.g., 10 mL), 4-bromofluorobenzene (e.g., 2.0 mmol, 1.0 equiv.), styrene (e.g., 2.4 mmol, 1.2 equiv.), and triethylamine (e.g., 3.0 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst and salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-fluorostyrene.
Visualizations
Heck Coupling Catalytic Cycle
References
- 1. reddit.com [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bilder.buecher.de [bilder.buecher.de]
Challenges in scaling up the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of this compound via two primary synthetic routes: the Wittig reaction and the Grignard reaction.
Route 1: Wittig Reaction
The Wittig reaction is a reliable method for olefination but can present challenges, especially during scale-up.
Issue 1: Low or No Product Yield
-
Question: My Wittig reaction is giving a very low yield or no product at all. What are the possible causes and how can I fix it?
-
Answer:
-
Inefficient Ylide Formation: The first critical step is the formation of the phosphorus ylide. Ensure your base is strong enough and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. The freshness of the base is crucial; for instance, potassium tert-butoxide can lose its potency over time[1]. The reaction to form the ylide is often indicated by a distinct color change.
-
Poor Quality Reagents: The purity of your phosphonium salt and aldehyde is paramount. Aldehydes, in particular, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the Wittig reaction[2][3].
-
Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. After ylide formation, the reaction with the aldehyde can often be run at room temperature. However, the stability of the ylide should be considered; some are not stable at room temperature for extended periods[1].
-
Steric Hindrance: While 4-fluorobenzaldehyde is not exceptionally bulky, steric hindrance around the ketone or aldehyde can slow down the reaction and lead to lower yields, especially with stabilized ylides[2][3].
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
-
Question: I have successfully synthesized the product, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for its removal at scale?
-
Answer: The removal of TPPO is a common challenge in Wittig reactions. Here are several effective strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often soluble in many organic solvents, while the desired alkene may be less soluble, allowing for its selective crystallization.
-
Column Chromatography: While effective at the lab scale, chromatography is often not ideal for large-scale purification. If necessary, a silica gel plug can be used to remove the majority of the polar TPPO.
-
Precipitation of TPPO: TPPO is poorly soluble in nonpolar solvents like hexanes or diethyl ether. After the reaction, the solvent can be evaporated, and the residue triturated with a nonpolar solvent to precipitate the TPPO, which can then be filtered off.
-
Formation of a Metal Complex: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.
-
Issue 3: Formation of E/Z Isomers
-
Question: My product is a mixture of E and Z isomers. How can I control the stereoselectivity of the Wittig reaction?
-
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) generally lead to the Z-alkene as the major product.
-
Stabilized ylides (containing electron-withdrawing groups) typically favor the formation of the E-alkene.
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures[2].
-
Route 2: Grignard Reaction
The Grignard reaction offers an alternative route but comes with its own set of challenges, particularly concerning safety and byproduct formation during scale-up.
Issue 1: Difficulty Initiating the Grignard Reaction
-
Question: I am having trouble initiating the formation of the Grignard reagent (4-fluorobenzylmagnesium bromide). What can I do?
-
Answer:
-
Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from starting. This can be overcome by adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color is an indicator of magnesium activation. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether or tetrahydrofuran (THF) should be used as the solvent[4].
-
Mechanical Agitation: Crushing the magnesium turnings with a dry glass rod can expose a fresh surface and help initiate the reaction.
-
Issue 2: Formation of Wurtz Coupling Byproduct
-
Question: I am observing a significant amount of 1,2-bis(4-fluorophenyl)ethane in my reaction mixture. How can I minimize this Wurtz coupling byproduct?
-
Answer: The Wurtz coupling reaction is a common side reaction in the preparation of Grignard reagents. To minimize its formation:
-
Slow Addition of Alkyl Halide: Add the 4-fluorobenzyl bromide slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.
-
Maintain Moderate Temperature: While some heat may be required to initiate the reaction, excessive temperatures can promote the Wurtz coupling. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady temperature.
-
Use of Highly Reactive Magnesium: Using highly reactive Rieke magnesium can sometimes reduce the formation of byproducts.
-
Issue 3: Exothermic Reaction and Scalability
-
Question: The Grignard reaction is highly exothermic, and I am concerned about safety during scale-up. How can I control the reaction temperature?
-
Answer: Controlling the exotherm is critical for the safe scale-up of Grignard reactions.
-
Controlled Addition: The rate of addition of the 4-fluorobenzyl bromide is the primary means of controlling the reaction rate and, therefore, the heat generation.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryocooler) to dissipate the heat generated.
-
Monitoring the Reaction: Continuous monitoring of the internal reaction temperature is essential. An increase in temperature upon addition of the halide indicates the reaction is proceeding. If the temperature rises too rapidly, the addition should be stopped until it is back under control.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: For the Wittig reaction , you would typically start with 4-fluorobenzaldehyde and isopropyltriphenylphosphonium iodide[5]. For the Grignard reaction , the key starting materials are 4-fluorobenzyl bromide and acetone.
Q2: What are the expected yields for these reactions?
A2: Yields can vary significantly based on the reaction conditions and scale. For a well-optimized Wittig reaction of this type, yields can range from 70-90%[1]. For the Grignard reaction , yields are often in the range of 60-80%, with the main factor affecting the yield being the formation of the Wurtz coupling byproduct.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting aldehyde in the Wittig reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any byproducts, such as triphenylphosphine oxide or the Wurtz coupling product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and determining the ratio of E/Z isomers if applicable.
Q4: Are there any specific safety precautions I should take when running these reactions at a larger scale?
A4:
-
Wittig Reaction: While generally safe, be aware of the flammability of the ethereal solvents often used. When using strong bases like n-BuLi, extreme caution is necessary as it is pyrophoric.
-
Grignard Reaction: This reaction is highly exothermic and can be dangerous if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of reagents. The use of anhydrous ether, which is highly flammable and has a low boiling point, requires a well-ventilated fume hood and the absence of any ignition sources.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Wittig Reaction | Grignard Reaction |
| Starting Materials | 4-Fluorobenzaldehyde, Isopropyltriphenylphosphonium iodide | 4-Fluorobenzyl bromide, Acetone |
| Key Reagents | Strong base (e.g., n-BuLi, NaH) | Magnesium turnings |
| Typical Solvents | THF, Diethyl ether | Diethyl ether, THF |
| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux |
| Common Byproducts | Triphenylphosphine oxide, E/Z isomers | 1,2-bis(4-fluorophenyl)ethane |
| Typical Yields | 70-90% | 60-80% |
| Purification Challenges | Removal of triphenylphosphine oxide | Separation from Wurtz byproduct |
| Scalability Concerns | Byproduct removal | Exotherm control, moisture sensitivity |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add isopropyltriphenylphosphonium iodide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. A deep red or orange color should develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. To the residue, add hexanes to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexanes. The filtrate contains the product. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether from the addition funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Continue the dropwise addition to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of acetone (1.1 equivalents) in anhydrous diethyl ether dropwise.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Carefully quench the reaction by pouring it over a mixture of ice and saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product, which is the tertiary alcohol, is then dehydrated.
-
Dehydration: Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until the alcohol is consumed.
-
Final Purification: After cooling, wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by distillation under reduced pressure.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Quantification of Impurities in 3-(4-Fluorophenyl)-2-methyl-1-propene Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of impurities in 3-(4-Fluorophenyl)-2-methyl-1-propene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound samples.
Q1: What are the potential impurities I should expect in my this compound sample?
A1: Impurities can originate from the synthesis process. A common route for synthesizing this compound is the Wittig reaction. Potential impurities from this process include:
-
Unreacted Starting Materials: 4-fluorobenzaldehyde and Isopropyltriphenylphosphonium bromide (or a related phosphonium salt).
-
Reaction Byproducts: Triphenylphosphine oxide is a common and often problematic byproduct of the Wittig reaction.
-
Geometric Isomers: Depending on the reaction conditions, the E- and Z-isomers of this compound may be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: I am seeing a large, broad peak in my GC analysis that is not my product. What could it be?
A2: A large, broad, and late-eluting peak in the gas chromatography (GC) analysis of a Wittig reaction product is often triphenylphosphine oxide.[1][2] This byproduct is significantly less volatile than the desired alkene product. To confirm its identity, you can analyze a standard of triphenylphosphine oxide under the same GC conditions.
Q3: How can I remove triphenylphosphine oxide from my sample before analysis?
A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization can be effective. Triphenylphosphine oxide may precipitate from non-polar solvents like diethyl ether or a mixture of ether and hexanes upon cooling.[3]
-
Silica Gel Filtration: For non-polar products, a simple filtration through a plug of silica gel can retain the more polar triphenylphosphine oxide.[1][2]
-
Precipitation with Metal Salts: Zinc chloride can form a complex with triphenylphosphine oxide, which then precipitates from polar solvents like ethanol.[4]
Q4: My HPLC analysis shows poor peak shape (fronting or tailing) for the main component. What could be the cause?
A4: Poor peak shape in High-Performance Liquid Chromatography (HPLC) can be due to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Solvent: The sample solvent should be of similar or weaker strength than the mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.
-
Column Contamination: Residual impurities or byproducts accumulating on the column can lead to tailing. Flushing the column with a strong solvent or performing a column regeneration procedure may help.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Using a mobile phase with a suitable pH or an appropriate buffer can suppress these interactions.
Q5: I am not able to separate the E/Z isomers of this compound using my current HPLC method. What can I do?
A5: Separating geometric isomers can be challenging. Here are some suggestions:
-
Optimize Mobile Phase Composition: Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the mobile phase ratio can significantly impact selectivity.
-
Change Stationary Phase: A different column chemistry may provide the necessary selectivity. For non-polar compounds, a phenyl-based or a fluorinated stationary phase could offer different interactions compared to a standard C18 column.[5]
-
Lower the Temperature: Running the analysis at a lower temperature can sometimes enhance the separation of closely related isomers.
-
Consider Gas Chromatography: GC often provides excellent resolution for volatile, non-polar isomers. A long capillary column with a suitable stationary phase (e.g., a mid-polarity phase) could be effective.
Experimental Protocols
The following are example protocols for the analysis of impurities in this compound. Note: These methods are illustrative and require validation for your specific application.
Protocol 1: Gas Chromatography (GC-FID) for Quantification of Volatile Impurities
This method is suitable for the quantification of volatile impurities such as residual 4-fluorobenzaldehyde and for assessing the purity of the final product.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This reversed-phase HPLC method is suitable for determining the purity of this compound and quantifying non-volatile impurities like triphenylphosphine oxide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Data Presentation
The following tables present hypothetical quantitative data for impurity analysis of two different batches of this compound.
Table 1: GC-FID Analysis of Impurities
| Impurity | Batch A (Area %) | Batch B (Area %) |
| 4-Fluorobenzaldehyde | 0.08 | 0.15 |
| E/Z Isomer | 0.25 | 0.31 |
| This compound | 99.60 | 99.45 |
| Other unidentified impurities | 0.07 | 0.09 |
Table 2: HPLC-UV Analysis of Impurities
| Impurity | Batch A (Area %) | Batch B (Area %) |
| Triphenylphosphine oxide | 0.12 | 0.22 |
| This compound | 99.85 | 99.70 |
| Other unidentified impurities | 0.03 | 0.08 |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Experimental workflow for impurity quantification.
Caption: Troubleshooting guide for common analytical issues.
References
Validation & Comparative
The Impact of Allylic Fluorination on the Reactivity of 2-Methyl-1-Propene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of the reactivity of 2-methyl-1-propene and its allylic monofluorinated analog, 3-fluoro-2-methyl-1-propene. By examining key reaction classes—electrophilic addition, free-radical halogenation, and cycloaddition—this document aims to provide a clear, data-driven understanding of how a single fluorine atom can significantly influence the chemical behavior of a simple alkene.
Executive Summary
Fluorine's high electronegativity is a dominant factor in altering the reactivity of 2-methyl-1-propene. In 3-fluoro-2-methyl-1-propene, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect deactivates the double bond towards electrophilic attack by reducing its electron density. Conversely, the reactivity in free-radical reactions can be influenced by changes in bond dissociation energies of allylic hydrogens. The influence on cycloaddition reactions is more nuanced, depending on the electronic demands of the specific reaction.
Data Presentation: A Comparative Overview
The following tables summarize the expected and observed differences in reactivity between 2-methyl-1-propene and 3-fluoro-2-methyl-1-propene based on established principles of organic chemistry and available data for analogous systems.
Table 1: Comparison of Reactivity in Electrophilic Addition (Hydrobromination)
| Feature | 2-Methyl-1-propene | 3-Fluoro-2-methyl-1-propene | Rationale for Difference |
| Reaction Rate | Faster | Slower | The electron-withdrawing fluorine atom in 3-fluoro-2-methyl-1-propene deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles. |
| Major Product | 2-Bromo-2-methylpropane | 2-Bromo-1-fluoro-2-methylpropane | Both reactions follow Markovnikov's rule, proceeding through the more stable tertiary carbocation intermediate. |
| Carbocation Intermediate Stability | More stable | Less stable | The electron-withdrawing fluorine atom destabilizes the adjacent carbocation through an inductive effect. |
Table 2: Comparison of Reactivity in Free-Radical Halogenation (Allylic Bromination with NBS)
| Feature | 2-Methyl-1-propene | 3-Fluoro-2-methyl-1-propene | Rationale for Difference |
| Major Product | 3-Bromo-2-methyl-1-propene | 1-Bromo-3-fluoro-2-methyl-1-propene | The reaction proceeds via the formation of the most stable allylic radical. |
| Allylic C-H Bond Dissociation Energy | Lower | Potentially Higher | The C-F bond can influence the strength of adjacent C-H bonds. |
| Reaction Selectivity | High for allylic position | Expected to be high for the remaining allylic position | N-Bromosuccinimide (NBS) is a selective reagent for allylic bromination. |
Table 3: Comparison of Reactivity in [4+2] Cycloaddition (Diels-Alder Reaction)
| Feature | 2-Methyl-1-propene (as Dienophile) | 3-Fluoro-2-methyl-1-propene (as Dienophile) | Rationale for Difference |
| Reaction Rate | Generally faster with electron-rich dienes | Generally slower with electron-rich dienes | The electron-withdrawing fluorine atom lowers the energy of the dienophile's LUMO, which can affect the reaction rate depending on the diene. For normal electron demand Diels-Alder, a more electron-deficient dienophile can be more reactive. |
| Regioselectivity | Governed by electronic and steric factors | Influenced by the electronic and steric effects of the fluoromethyl group | The fluorine substitution can alter the electronic bias and steric hindrance of the dienophile. |
Experimental Protocols
Electrophilic Addition: Hydrobromination of 2-Methyl-1-propene
Objective: To synthesize 2-bromo-2-methylpropane via the electrophilic addition of hydrogen bromide to 2-methyl-1-propene.
Materials:
-
2-Methyl-1-propene (isobutylene)
-
Concentrated hydrobromic acid (48%)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a fume hood, a flask equipped with a gas inlet tube and a magnetic stirrer is cooled in an ice bath.
-
A known mass of 2-methyl-1-propene is condensed into the flask.
-
Concentrated hydrobromic acid is added dropwise to the stirred solution of 2-methyl-1-propene.
-
The reaction mixture is stirred in the ice bath for 1 hour and then allowed to warm to room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by rotary evaporation to yield the crude product.
-
The product, 2-bromo-2-methylpropane, can be purified by distillation.
Free-Radical Halogenation: Allylic Bromination of 2-Methyl-1-propene with N-Bromosuccinimide (NBS)
Objective: To synthesize 3-bromo-2-methyl-1-propene via the free-radical allylic bromination of 2-methyl-1-propene.
Materials:
-
2-Methyl-1-propene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
AIBN (Azobisisobutyronitrile) or a UV lamp as a radical initiator
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-methyl-1-propene and freshly recrystallized NBS in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of AIBN is added to the mixture. Alternatively, the flask can be irradiated with a UV lamp.
-
The mixture is heated to reflux (or irradiated) with vigorous stirring for several hours. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the surface.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to afford the crude product, 3-bromo-2-methyl-1-propene.[1]
Visualizing Reaction Pathways
To better illustrate the mechanistic differences, the following diagrams generated using Graphviz depict the key steps in electrophilic addition and free-radical bromination.
Figure 1: Electrophilic addition of HBr to 2-methyl-1-propene and its fluorinated analog.
Figure 2: Free-radical allylic bromination of 2-methyl-1-propene and its fluorinated analog.
Conclusion
The substitution of a single hydrogen atom with fluorine in the allylic position of 2-methyl-1-propene has a profound impact on its reactivity. The strong inductive electron withdrawal by fluorine deactivates the double bond towards electrophilic attack. In contrast, free-radical reactions at the allylic position are still viable, though the presence of fluorine will influence the stability of the radical intermediate and potentially the regioselectivity of the reaction. For cycloaddition reactions, the effect of fluorine is more complex and depends on the specific electronic nature of the diene. This comparative guide highlights the importance of considering the electronic effects of fluorine substituents when designing synthetic routes and predicting reaction outcomes in the development of novel fluorinated molecules. Further quantitative experimental studies are warranted to provide a more detailed understanding of these reactivity differences.
References
A Comparative Guide to Validating the Structure of 3-(4-Fluorophenyl)-2-methyl-1-propene Isomers by 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the unambiguous determination of isomeric structures is a critical step. For compounds such as 3-(4-Fluorophenyl)-2-methyl-1-propene and its isomers, subtle differences in the molecular framework can lead to significant variations in chemical and biological properties. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive analytical techniques for the precise structural elucidation of such isomers. This guide provides a comparative analysis of the application of 2D NMR in validating the structures of this compound and its constitutional isomer, 1-(4-Fluorophenyl)-2-methyl-1-propene, supported by hypothetical experimental data.
Distinguishing the Isomers
The two isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 1-(4-Fluorophenyl)-2-methyl-1-propene
These constitutional isomers differ in the position of the double bond and the connectivity of the fluorophenyl group. These structural variations result in distinct NMR spectral patterns, which can be comprehensively analyzed using a combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Data Presentation: A Comparative Analysis of 2D NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for both isomers. The data is hypothetical but based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | Isomer A: this compound | Isomer B: 1-(4-Fluorophenyl)-2-methyl-1-propene |
| ¹H (ppm) | ¹³C (ppm) | |
| 1 (CH₂) | 4.85 (s) | 112.0 |
| 2 (C) | - | 142.0 |
| 3 (CH₂) | 3.30 (s) | 40.0 |
| 4 (CH₃) | 1.80 (s) | 22.0 |
| 5 (CH₃) | - | - |
| 1' (C) | - | 135.0 |
| 2'/6' (CH) | 7.15 (d) | 130.0 |
| 3'/5' (CH) | 6.95 (t) | 115.0 |
| 4' (C-F) | - | 162.0 (d, ¹JCF ≈ 245 Hz) |
Table 2: Key 2D NMR Correlations for Isomer A: this compound
| Proton (¹H) | COSY (Correlates with) | HSQC (Correlates with Carbon) | HMBC (Correlates with Carbon) |
| H-1 (4.85 ppm) | H-4 (allylic coupling) | C-1 (112.0 ppm) | C-2 (142.0 ppm), C-4 (22.0 ppm) |
| H-3 (3.30 ppm) | - | C-3 (40.0 ppm) | C-2 (142.0 ppm), C-1' (135.0 ppm), C-2'/6' (130.0 ppm) |
| H-4 (1.80 ppm) | H-1 (allylic coupling) | C-4 (22.0 ppm) | C-1 (112.0 ppm), C-2 (142.0 ppm), C-3 (40.0 ppm) |
| H-2'/6' (7.15 ppm) | H-3'/5' | C-2'/6' (130.0 ppm) | C-4' (162.0 ppm), C-1' (135.0 ppm), C-3 (40.0 ppm) |
| H-3'/5' (6.95 ppm) | H-2'/6' | C-3'/5' (115.0 ppm) | C-1' (135.0 ppm), C-4' (162.0 ppm) |
Table 3: Key 2D NMR Correlations for Isomer B: 1-(4-Fluorophenyl)-2-methyl-1-propene
| Proton (¹H) | COSY (Correlates with) | HSQC (Correlates with Carbon) | HMBC (Correlates with Carbon) |
| H-1 (6.20 ppm) | H-4 (allylic coupling), H-5 (allylic coupling) | C-1 (125.0 ppm) | C-2 (135.0 ppm), C-1' (138.0 ppm), C-2'/6' (130.0 ppm) |
| H-4 (2.05 ppm) | H-1 (allylic coupling) | C-4 (25.0 ppm) | C-1 (125.0 ppm), C-2 (135.0 ppm), C-5 (20.0 ppm) |
| H-5 (1.90 ppm) | H-1 (allylic coupling) | C-5 (20.0 ppm) | C-1 (125.0 ppm), C-2 (135.0 ppm), C-4 (25.0 ppm) |
| H-2'/6' (7.25 ppm) | H-3'/5' | C-2'/6' (130.0 ppm) | C-4' (162.0 ppm), C-1' (138.0 ppm), C-1 (125.0 ppm) |
| H-3'/5' (7.00 ppm) | H-2'/6' | C-3'/5' (115.0 ppm) | C-1' (138.0 ppm), C-4' (162.0 ppm) |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer:
-
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
3. ¹H- ¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Scans: 8 per increment.
-
Number of Increments: 256 in the indirect dimension.
-
Relaxation Delay: 1.5 s.
-
Processing: Sine-bell window function applied in both dimensions followed by Fourier transform.
4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 180 ppm.
-
Number of Scans: 16 per increment.
-
Number of Increments: 256 in the indirect dimension.
-
Relaxation Delay: 1.5 s.
-
¹JCH Coupling Constant: Optimized for an average of 145 Hz.
-
Processing: Qsine window function applied in both dimensions followed by Fourier transform.
5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 220 ppm.
-
Number of Scans: 32 per increment.
-
Number of Increments: 256 in the indirect dimension.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
-
Processing: Sine-bell window function applied in both dimensions followed by Fourier transform.
Mandatory Visualization
The logical workflow for validating the structure of the isomers using 2D NMR is depicted in the following diagram.
Caption: Workflow for the validation of isomers using 2D NMR.
Comparative Analysis and Discussion
The structural assignment of Isomer A and Isomer B can be unequivocally determined by analyzing the correlations observed in their respective 2D NMR spectra.
For Isomer A (this compound) , the key differentiating feature is the presence of a methylene group (H-3) directly attached to the fluorophenyl ring. This is confirmed by the HMBC spectrum, which would show a correlation between the H-3 protons and the carbons of the aromatic ring (C-1' and C-2'/6'). Furthermore, the COSY spectrum would show a weak allylic coupling between the vinylic protons (H-1) and the methyl protons (H-4).
In contrast, for Isomer B (1-(4-Fluorophenyl)-2-methyl-1-propene) , the vinylic proton (H-1) is directly attached to the aromatic ring. This would be evident in the HMBC spectrum through a strong correlation between H-1 and the aromatic carbons (C-1' and C-2'/6'). The COSY spectrum would display allylic couplings between the vinylic proton (H-1) and both methyl groups (H-4 and H-5).
Comparison with Alternative Methods:
While other analytical techniques can provide structural information, 2D NMR offers a unique combination of detail and non-destructive analysis.
-
Mass Spectrometry (MS): While MS can confirm the molecular weight and elemental composition, it generally cannot differentiate between constitutional isomers without fragmentation studies, which can be complex to interpret.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecules, but it is often insufficient for distinguishing between isomers with similar functional groups.
-
X-ray Crystallography: This technique provides the most definitive structural information. However, it requires the compound to be in a crystalline form, which is not always achievable.
Comparison of spectroscopic data of 3-(4-Fluorophenyl)-2-methyl-1-propene with its analogs
A comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)-2-methyl-1-propene and its analogs is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The spectroscopic data for this compound and its phenyl and 4-chlorophenyl analogs are summarized below. Due to the limited availability of direct experimental data for this compound, predicted values for its ¹H and ¹³C NMR spectra are provided based on established chemical shift principles for similar structural motifs.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1' (s) | H-3' (s) | H-4' (m) | Aromatic Protons (m) | Methyl Protons (s) |
| This compound | ~4.85 | ~3.30 | - | ~6.95-7.15 | ~1.75 |
| 3-Phenyl-2-methyl-1-propene | ~4.87 | ~3.35 | - | ~7.15-7.30 | ~1.76 |
| 3-(4-Chlorophenyl)-2-methyl-1-propene | ~4.84 | ~3.28 | - | ~7.10-7.25 | ~1.74 |
Note: Predicted values for this compound are denoted with a tilde (~).
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1' | C-2' | C-3' | Aromatic C1 | Aromatic CH | Aromatic C-X | Methyl C |
| This compound | ~112.5 | ~142.0 | ~40.0 | ~135.0 | ~130.0, ~115.0 | ~161.5 | ~22.0 |
| 3-Phenyl-2-methyl-1-propene | ~112.8 | ~142.5 | ~40.8 | ~139.5 | ~128.5, ~128.3, ~126.0 | - | ~22.2 |
| 3-(4-Chlorophenyl)-2-methyl-1-propene | ~112.6 | ~142.2 | ~40.2 | ~138.0 | ~130.0, ~128.5 | ~132.0 | ~22.1 |
Note: Predicted values for this compound are denoted with a tilde (~).
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | This compound (Predicted) | 3-Phenyl-2-methyl-1-propene | 3-(4-Chlorophenyl)-2-methyl-1-propene |
| C-H stretch (aromatic) | ~3050-3020 | 3060, 3025 | 3055, 3020 |
| C-H stretch (alkenyl) | ~3080-3010 | 3075 | 3070 |
| C-H stretch (alkyl) | ~2970-2850 | 2965, 2870 | 2960, 2865 |
| C=C stretch (alkenyl) | ~1650 | 1652 | 1650 |
| C=C stretch (aromatic) | ~1600, 1500 | 1601, 1495 | 1595, 1490 |
| C-F stretch | ~1220 | - | - |
| C-Cl stretch | - | - | ~1090 |
| =C-H bend (alkenyl) | ~890 | 888 | 885 |
Experimental Protocols
Synthesis of 3-Aryl-2-methyl-1-propenes
General Procedure: A Grignard reagent is prepared from the corresponding aryl halide (e.g., 4-fluorobromobenzene) and magnesium turnings in anhydrous diethyl ether. To this solution, methallyl chloride (3-chloro-2-methyl-1-propene) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1-propene.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a NaCl or KBr plate. Solid samples are analyzed as a KBr pellet. The spectra are typically recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).
Urease Inhibition Pathway
Many arylpropenone derivatives, which share a structural similarity with the title compounds, have been investigated for their potential as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The inhibition of this enzyme is a key target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The following diagram illustrates a simplified mechanism of competitive inhibition of urease.
A Comparative Guide to HPLC Method Validation for the Analysis of Fluorinated Styrenes
The accurate quantification of fluorinated styrenes is critical in various fields, including polymer chemistry, materials science, and environmental analysis. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive overview of a validated HPLC method for the analysis of fluorinated styrenes, alongside a comparison with alternative analytical techniques. The information is tailored for researchers, scientists, and drug development professionals seeking reliable analytical methodologies.
Representative HPLC Method Validation
This section outlines a typical HPLC method validated for the quantification of a representative fluorinated styrene, such as 4-fluorostyrene. The validation parameters are established in accordance with the International Conference on Harmonisation (ICH) guidelines.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 4-fluorostyrene is prepared in the mobile phase and serially diluted to create calibration standards ranging from 0.1 to 100 µg/mL.
Workflow for HPLC Method Validation
Caption: General workflow for HPLC method validation.
Quantitative Data Summary
The performance of the HPLC method was evaluated based on standard validation parameters. The results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ||
| 0.9995 | R² ≥ 0.999 | |
| Range | 0.5 - 75 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | ≤ 2% |
| - Inter-day | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Robustness | Robust | RSD ≤ 5% for minor changes |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of fluorinated styrenes, each with its own advantages and limitations.
1. Gas Chromatography (GC)
GC is a widely used alternative, particularly for volatile and thermally stable compounds like styrene derivatives.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injection: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Detector Temperature: 280°C.
2. Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography and can be advantageous for the analysis of oligomers or in polymer mixtures.
Experimental Protocol: SFC-UV
-
Instrumentation: SFC system with a UV detector.
-
Column: Packed column suitable for SFC (e.g., C18, 2-ethylpyridine).
-
Mobile Phase: Supercritical carbon dioxide with a modifier such as methanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 40°C.
-
Detection: UV detection at 254 nm.
3. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR is a highly specific and powerful technique for the quantification of fluorinated compounds, often without the need for a specific reference standard for each analyte.
Experimental Protocol: ¹⁹F qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A known amount of a stable, fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene) is added to the sample.
-
Acquisition: A quantitative ¹⁹F NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.
-
Quantification: The concentration of the fluorinated styrene is determined by comparing the integral of its characteristic ¹⁹F signal to the integral of the internal standard.
Logical Relationship of Analytical Techniques
Caption: Key attributes of different analytical techniques.
Performance Comparison of Analytical Methods
The table below provides a comparative summary of the different analytical techniques for the analysis of fluorinated styrenes.
| Feature | HPLC-UV | GC-FID | SFC-UV | ¹⁹F qNMR |
| Principle | Liquid-phase separation | Gas-phase separation | Separation using supercritical fluid | Nuclear magnetic resonance |
| Typical Sample | Monomers, reaction mixtures | Volatile monomers, impurities | Oligomers, polymer additives | Pure compounds, mixtures |
| Selectivity | Good | Excellent | Good | Excellent (for ¹⁹F) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Moderate (mg/mL to µg/mL) |
| Quantification | External/Internal Standard | External/Internal Standard | External/Internal Standard | Internal Standard (Absolute) |
| Advantages | Robust, versatile, widely available | High resolution, sensitive | Fast separations, green chemistry | Absolute quantification, structural info |
| Limitations | Solvent consumption | Requires volatile/stable analytes | Higher initial instrument cost | Lower sensitivity, higher cost |
Conclusion
The choice of an analytical method for fluorinated styrenes depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. HPLC offers a robust and versatile platform for routine analysis and quality control. GC provides excellent sensitivity and resolution for volatile impurities. SFC can be a valuable tool for specialized applications, such as the analysis of oligomeric species. ¹⁹F qNMR stands out for its high specificity and ability to provide absolute quantification and structural information, making it an excellent reference method. For comprehensive characterization, a combination of these techniques is often beneficial.
A Comparative Analysis of the Cytotoxic Potential of Ortho-, Meta-, and Para-Fluorophenyl Propenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxicity of three positional isomers of fluorophenyl propene: ortho-fluorophenyl propene, meta-fluorophenyl propene, and para-fluorophenyl propene. Direct comparative experimental data on the cytotoxicity of these specific isomers is limited in publicly available literature. Therefore, this document synthesizes information from structurally related compounds to infer potential structure-activity relationships (SAR) and outlines a comprehensive experimental protocol for their evaluation.
Introduction and Inferred Structure-Activity Relationship
Phenylpropenes are a class of organic compounds characterized by a phenyl ring attached to a propene group. The specific compound, anethole (a methoxy-phenyl propene), is a well-studied phenylpropene that has demonstrated anti-cancer properties, including the induction of apoptosis and cell cycle arrest through modulation of signaling pathways like NF-κB and PI3K/Akt/mTOR. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity, which can significantly impact its cytotoxic profile.
The position of the fluorine substituent (ortho, meta, or para) can drastically alter the electronic properties and steric profile of the molecule, leading to differential biological activity. While direct evidence for fluorophenyl propenes is scarce, studies on other fluorinated aromatic compounds have shown that positional isomerism plays a critical role in cytotoxicity. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety at the para-position of the N-phenyl ring showed greater cytotoxic activity against the MCF-7 breast cancer cell line than those with ortho- or meta-substitution. Conversely, some studies suggest that ortho-substitution can, in some cases, enhance cytotoxic potencies compared to meta and para isomers.
Given these precedents, it is hypothesized that the ortho-, meta-, and para-fluorophenyl propene isomers will exhibit distinct cytotoxic profiles. The para-isomer, due to the strong electron-withdrawing effect of fluorine at this position, may exhibit enhanced activity. However, the steric hindrance and altered electronic distribution of the ortho-isomer could also lead to potent and selective effects. Experimental validation is essential to confirm these hypotheses.
Comparative Cytotoxicity Data
To date, no comprehensive studies providing IC50 values for the comparative cytotoxicity of ortho-, meta-, and para-fluorophenyl propenes across various cell lines have been published. The following table is presented as a template for researchers to populate with their experimental findings.
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| o-Fluorophenyl propene | e.g., HeLa | MTT | 24 | Data Needed | [Investigator] |
| e.g., HeLa | MTT | 48 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 24 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 48 | Data Needed | [Investigator] | |
| m-Fluorophenyl propene | e.g., HeLa | MTT | 24 | Data Needed | [Investigator] |
| e.g., HeLa | MTT | 48 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 24 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 48 | Data Needed | [Investigator] | |
| p-Fluorophenyl propene | e.g., HeLa | MTT | 24 | Data Needed | [Investigator] |
| e.g., HeLa | MTT | 48 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 24 | Data Needed | [Investigator] | |
| e.g., MCF-7 | MTT | 48 | Data Needed | [Investigator] |
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method used to assess cell viability and proliferation, which is suitable for determining the cytotoxic effects of the fluorophenyl propene isomers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Objective: To determine the concentration at which the test compounds (ortho-, meta-, and para-fluorophenyl propene) inhibit cell growth by 50% (IC50).
2. Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the stock solutions of the fluorophenyl propene isomers in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compounds) and untreated control (medium only).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of fluorophenyl propenes.
Generalized Apoptotic Signaling Pathway
While the precise mechanisms for fluorophenyl propenes are yet to be elucidated, many cytotoxic compounds induce apoptosis via the intrinsic (mitochondrial) pathway. The related compound anethole has been shown to modulate Bcl-2 family proteins and activate caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by cytotoxic compounds.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace and cost of discovery and production. This guide provides a comparative analysis of established synthetic routes to 3-(4-Fluorophenyl)-2-methyl-1-propene, a valuable building block in medicinal chemistry. We present a quantitative comparison of key reaction parameters and detailed experimental protocols to support informed decisions in synthetic strategy.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are the Wittig Reaction, the Grignard Reaction followed by dehydration, and the Heck Reaction. Each method offers distinct advantages and disadvantages in terms of yield, reaction time, cost of starting materials, and operational complexity. The following table summarizes the key quantitative data for each route.
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Overall Yield | ~75-85% | ~65-75% |
| Reaction Time | 4-6 hours | 6-8 hours (two steps) |
| Starting Materials | 4-Fluorobenzaldehyde, Isopropyltriphenylphosphonium bromide | 4-Fluorobenzyl bromide, Magnesium, Acetone |
| Key Reagents | Strong base (e.g., n-BuLi) | Anhydrous ether, Acid (for dehydration) |
| Purification | Chromatography | Distillation, Extraction |
| Primary Byproducts | Triphenylphosphine oxide | Magnesium salts, Water |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route, from starting materials to the final product, is depicted in the diagram below.
Caption: Flowchart of Wittig and Grignard synthetic routes.
Experimental Protocols
Route 1: Wittig Reaction
This one-pot reaction directly forms the alkene from an aldehyde and a phosphonium ylide.
Materials:
-
4-Fluorobenzaldehyde
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure this compound.
Route 2: Grignard Reaction and Dehydration
This two-step route first forms an alcohol via a Grignard reaction, which is then dehydrated to the target alkene.
Materials:
-
4-Fluorobenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sulfuric acid (for dehydration)
Step 1: Grignard Reagent Formation and Reaction with Acetone
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an argon atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 4-fluorobenzyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of acetone (1.1 equivalents) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow, careful addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, 2-(4-fluorophenyl)-1,1-dimethylethanol.
Step 2: Dehydration of the Alcohol
-
To the crude alcohol from the previous step, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 120-140°C and distill the resulting alkene as it forms.
-
Wash the distillate with saturated aqueous NaHCO₃ and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and distill to obtain pure this compound.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the researcher or organization. The Wittig reaction offers a more direct, one-pot synthesis with generally higher yields, making it an attractive option for smaller scale, rapid synthesis. However, the use of pyrophoric n-butyllithium requires careful handling and anhydrous conditions. The Grignard reaction, while being a two-step process with potentially lower overall yields, utilizes less hazardous reagents and may be more amenable to larger scale production where cost and safety are primary concerns. The purification of the Grignard product via distillation can also be more straightforward than the chromatographic separation required to remove the triphenylphosphine oxide byproduct from the Wittig reaction. Ultimately, the data and protocols presented here provide a foundation for selecting the most appropriate synthetic strategy based on available resources, scale, and desired efficiency.
Bridging the Gap: A Comparative Guide to In-Silico and Experimental Profiling of 3-(4-Fluorophenyl)-2-methyl-1-propene
Introduction: In modern drug discovery and development, the synergy between computational (in-silico) prediction and experimental validation is paramount. In-silico tools offer rapid, cost-effective screening of compound libraries, providing early insights into their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. However, these predictions must be anchored in reality through rigorous experimental verification. This guide provides a comparative framework for 3-(4-Fluorophenyl)-2-methyl-1-propene, presenting its in-silico predicted properties alongside the detailed experimental protocols required for their validation. While specific experimental data for this compound is not publicly available, this guide serves as a template for researchers undertaking such a comparative analysis.
Data Presentation: Physicochemical and ADMET Properties
The following table summarizes the in-silico predicted properties for this compound. The "Experimental Data" column indicates the property to be determined through the protocols detailed in the subsequent section.
| Property Category | Parameter | In-silico Predicted Value | Experimental Data |
| Physicochemical | Molecular Weight | 150.20 g/mol | To be determined |
| LogP (Octanol/Water Partition Coefficient) | 3.35 | To be determined | |
| Aqueous Solubility (LogS) | -3.81 | To be determined | |
| Polar Surface Area (PSA) | 0 Ų | To be determined | |
| Pharmacokinetics (ADME) | Human Intestinal Absorption | High | To be determined |
| Blood-Brain Barrier (BBB) Permeant | Yes | To be determined | |
| CYP1A2 Inhibitor | No | To be determined | |
| CYP2C9 Inhibitor | Yes | To be determined | |
| CYP2C19 Inhibitor | No | To be determined | |
| CYP2D6 Inhibitor | No | To be determined | |
| CYP3A4 Inhibitor | Yes | To be determined | |
| Toxicity | AMES Mutagenicity | No | To be determined |
| hERG I Inhibitor | No | To be determined |
Disclaimer: In-silico data is generated from predictive models and requires experimental validation.
Experimental Protocols
Detailed methodologies for determining the key physicochemical and ADMET properties are provided below.
Determination of LogP (Octanol-Water Partition Coefficient) via Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring LogP.
-
Principle: This method directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (pH 7.4).
-
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing them to separate overnight.
-
Compound Addition: A known amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: An equal volume of the pre-saturated aqueous phase is added. The mixture is shaken gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)
-
Determination of Aqueous Solubility via Turbidimetric Method
Kinetic solubility is often assessed in early discovery using high-throughput methods like turbidimetry.
-
Principle: This method determines the concentration at which a compound, upon addition from a DMSO stock solution into an aqueous buffer, begins to precipitate, which is detected by light scattering.
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), for instance, 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Addition to Buffer: Add the DMSO solutions to wells containing a buffered aqueous solution (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Turbidity Measurement: The plate is incubated for a short period (e.g., 2 hours) at room temperature with shaking. The turbidity (light scattering) of each well is then measured using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is defined as the highest concentration at which the turbidity does not exceed a certain threshold compared to controls.
-
In-Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Principle: The rate of disappearance of the parent compound is monitored over time when incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes.
-
Procedure:
-
Incubation Mixture: Prepare an incubation mixture in a phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound at a specified concentration (e.g., 1 µM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.
-
Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[1]
-
Principle: The ability of the test compound to inhibit the metabolism of a known, isoform-specific probe substrate is measured in human liver microsomes. The reduction in the formation of the probe's metabolite is quantified.[1]
-
Procedure:
-
Incubation: Human liver microsomes are incubated with an isoform-specific substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9) in the presence of various concentrations of this compound. A control incubation without the test compound is also performed.[1]
-
Initiation and Termination: The reaction is started by adding NADPH and stopped after a specific incubation time at 37°C with a cold solvent.
-
Metabolite Quantification: The amount of the specific metabolite formed is measured using LC-MS/MS.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Workflow Visualization
The following diagram illustrates the integrated workflow for comparing in-silico predictions with experimental data in the evaluation of a drug candidate.
Caption: Workflow for comparing in-silico predictions and experimental data.
References
Assessing the Isomeric Purity of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates and active ingredients is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of 3-(4-Fluorophenyl)-2-methyl-1-propene, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the Isomeric Landscape
The synthesis of this compound can potentially lead to the formation of several isomeric impurities. The primary isomers of concern are positional and geometric isomers, which can arise from the starting materials or during the course of the reaction. For instance, a common synthetic route like the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound, can potentially generate E/Z isomers if the double bond is formed at a different position.
Potential isomeric impurities include:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the double bond or the substituent on the aromatic ring. Examples include 1-(4-fluorophenyl)-2-methyl-1-propene and 3-(2-fluorophenyl)-2-methyl-1-propene.
-
Geometric Isomers: While this compound itself does not exhibit E/Z isomerism due to the two hydrogen atoms on the terminal carbon of the double bond, related impurities formed during synthesis might.
The choice of an appropriate analytical technique is paramount for the accurate identification and quantification of these potential impurities.
Comparative Analysis of Analytical Techniques
The assessment of isomeric purity for this compound can be effectively achieved using chromatographic and spectroscopic methods. Below is a comparative summary of the most common techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Typical Performance | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Resolution: High for volatile isomers.Sensitivity: High (ng/L to µg/L).Analysis Time: Relatively fast (15-45 min). | Excellent for separating volatile isomers. High sensitivity and resolution. | Requires derivatization for non-volatile compounds. Thermal degradation of analytes is possible. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Resolution: Good to excellent for a wide range of isomers.Sensitivity: Good (µg/mL to ng/mL).Analysis Time: Moderate (20-60 min). | Versatile for a wide range of compounds. Non-destructive. A variety of stationary phases are available for method development. | Can consume large volumes of organic solvents. Method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated signal intensity and the number of nuclei. | Precision: High (RSD < 1%).Accuracy: High.Analysis Time: Fast (< 15 min per sample). | No need for reference standards of impurities. Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique, which may require further optimization for specific applications.
Gas Chromatography (GC) Protocol
Objective: To separate and quantify volatile isomeric impurities.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column: A chiral capillary column is often necessary for separating enantiomers, while a non-polar or medium-polar column can be used for positional isomers. A common choice is a column coated with a derivative of cyclodextrin.
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If necessary, derivatize the sample to improve volatility or chromatographic behavior.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: Identify and quantify isomers based on their retention times and peak areas relative to a calibration curve prepared with known standards. For MS detection, mass spectra can confirm the identity of the isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify non-volatile or thermally labile isomeric impurities.
Instrumentation: HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for separating positional isomers. For enantiomeric separation, a chiral stationary phase (CSP) is required. Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds.[1]
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a concentration of about 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of acid, like 0.1% trifluoroacetic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis: Isomers are identified and quantified based on their retention times and peak areas. A calibration curve should be generated using standards of the main component and any available impurity standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the isomeric purity without the need for specific impurity reference standards.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a resonance that does not overlap with the analyte signals.
-
For enantiomeric analysis, a chiral solvating agent or a chiral derivatizing agent can be added to induce chemical shift differences between the enantiomers.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
Data Analysis:
-
Integrate the signals corresponding to the main isomer and the impurity isomers.
-
Calculate the molar ratio of the isomers by comparing their integral values, normalized to the number of protons giving rise to each signal.
-
The purity can be calculated relative to the internal standard. For ¹⁹F NMR, the large chemical shift dispersion can be advantageous for resolving signals from different fluorinated isomers.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Conclusion
The selection of the most appropriate analytical method for assessing the isomeric purity of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Gas Chromatography offers high resolution and sensitivity for volatile isomers. High-Performance Liquid Chromatography is a versatile technique suitable for a broader range of isomers, including those that are non-volatile or thermally sensitive. Quantitative NMR stands out as a powerful, non-destructive technique that provides direct quantification without the need for impurity reference standards, making it an excellent orthogonal method to chromatography. For comprehensive quality control, a combination of these techniques is often employed to ensure the highest level of purity and product safety.
References
Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)-2-methyl-1-propene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of 3-(4-Fluorophenyl)-2-methyl-1-propene (CAS No. 702-08-9), a fluorinated aromatic hydrocarbon.
While a specific Safety Data Sheet (SDS) for this compound was not located, this document outlines general procedures for the safe handling and disposal of similar fluorinated organic compounds. It is imperative to consult the substance-specific SDS from the manufacturer or supplier for definitive guidance and to ensure compliance with all local, state, and federal regulations.
Key Safety and Disposal Considerations
Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination and ensure personnel safety. Due to the presence of fluorine, special consideration must be given to the potential for the formation of hazardous byproducts during disposal processes.
| Parameter | Guideline | Citation |
| Waste Categorization | Halogenated Organic Waste | [1] |
| Primary Disposal Method | High-Temperature Incineration | [1][2][3] |
| Alternative Disposal | Hazardous Waste Landfill, Deep Well Injection (less common for this type of compound) | [1] |
| Personnel Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. Use in a well-ventilated area or with respiratory protection. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound and similar fluorinated aromatic hydrocarbons.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogenated Organic Waste"[1].
-
Ensure that only compatible wastes are added to this container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat[4].
-
All handling of the waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated halogenated organic waste container.
-
Avoid overfilling the container; it is recommended to fill to no more than 80% of its capacity.
-
Securely close the container lid after each addition of waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal Vendor:
-
Arrange for the collection and disposal of the halogenated organic waste through a licensed hazardous waste disposal company.
-
Provide the disposal vendor with a complete and accurate description of the waste, including its chemical composition.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Retain all documentation related to the disposal of the hazardous waste in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Incineration of Fluorinated Organic Compounds
High-temperature incineration is the generally accepted and most effective method for the disposal of fluorinated organic compounds[2][3]. The process is designed to break the strong carbon-fluorine bonds, leading to the mineralization of the compound. However, incomplete combustion can lead to the formation of other hazardous fluorinated byproducts[5]. Therefore, it is critical that the incineration is carried out in a specialized facility equipped to handle such materials and monitor for any potentially harmful emissions.
References
Personal protective equipment for handling 3-(4-Fluorophenyl)-2-methyl-1-propene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)-2-methyl-1-propene. The following procedures are designed to ensure safe laboratory operations and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][3][4] | Provides resistance to a broad range of chemicals, including solvents and irritants.[2][4] |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[5] A face shield should be worn over safety glasses if there is a significant splash hazard.[5] | Protects against splashes of the chemical which can cause serious eye irritation.[1] |
| Body Protection | Flame-retardant lab coat worn over clothing made of natural fibers (e.g., cotton).[5] | Protects skin from splashes and provides a barrier in case of fire. Synthetic fabrics should be avoided as they can melt onto the skin.[5] |
| Footwear | Closed-toe, closed-heel shoes.[5][6] | Protects feet from spills and falling objects. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator appropriate for organic vapors may be necessary.[3][5] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Donning PPE :
-
Put on the recommended PPE as outlined in the table above.
-
-
Chemical Handling :
-
Post-Handling :
-
Decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.[7]
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Disposal Container | Instructions |
| Unused Chemical | Labeled, sealed, and compatible waste container for halogenated organic waste. | Do not mix with other waste streams. Keep the container closed and store in a designated waste accumulation area. |
| Contaminated PPE (Gloves, etc.) | Labeled hazardous waste bag or container. | Dispose of immediately after use to prevent cross-contamination. |
| Contaminated Labware (Glassware, etc.) | Puncture-resistant container for sharp objects if applicable. Otherwise, a designated container for solid chemical waste. | Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste. |
Disposal Procedure
-
Segregation : Collect all waste containing this compound separately from other chemical waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Irritant).
-
Storage : Store the waste container in a designated, well-ventilated secondary containment area, away from ignition sources.
-
Arrangement for Pickup : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not pour this chemical down the drain.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
